Muramic acid
Description
Integral Role in Bacterial Cell Wall Architecture
The defining structural feature of most bacterial cell walls is a unique, mesh-like macromolecule called peptidoglycan, also known as murein. wikipedia.org Muramic acid, specifically as N-acetylthis compound (NAM), is a cornerstone of this structure. wikipedia.org The peptidoglycan sacculus provides the bacterium with mechanical strength, maintains its characteristic shape, and counteracts the high internal osmotic pressure, thereby preventing cell lysis. wikipedia.org
The architecture of peptidoglycan consists of long glycan chains formed by alternating residues of N-acetylglucosamine (NAG) and N-acetylthis compound (NAM), connected by β-(1,4) glycosidic bonds. wikipedia.orgoup.comnih.gov What makes the role of NAM unique is the covalent attachment of a short peptide stem to its lactyl group. wikipedia.orgoup.com The composition of this peptide chain can vary but typically includes a sequence of L- and D-amino acids, such as L-alanine, D-glutamic acid, meso-diaminopimelic acid (or L-lysine), and a terminal D-alanyl-D-alanine dipeptide in the nascent polymer. oup.comnih.gov
The structural integrity of the cell wall arises from the cross-linking of these peptide stems from adjacent glycan chains. This cross-linking, catalyzed by transpeptidase enzymes, creates a three-dimensional, rigid lattice that encases the cell. wikipedia.org The extent and nature of this cross-linking contribute to the differences observed between bacterial types. For instance, the peptidoglycan layer is substantially thicker in Gram-positive bacteria, constituting up to 90% of the cell wall's dry weight, compared to the much thinner layer found in Gram-negative bacteria, which makes up only about 10% of their cell wall. wikipedia.orgvedantu.com
| Component | Chemical Nature | Function in Peptidoglycan Structure |
|---|---|---|
| N-acetylthis compound (NAM) | Amino sugar acid (ether of lactic acid and glucosamine) | Forms the glycan backbone with NAG; serves as the attachment point for the peptide side chain. wikipedia.orgoup.com |
| N-acetylglucosamine (NAG) | Amino sugar | Alternates with NAM to form the linear glycan chains of the backbone. wikipedia.orgnih.gov |
| Peptide Stem | Short chain of amino acids (including D-amino acids) | Attached to NAM, it participates in the cross-linking between glycan chains, providing rigidity. wikipedia.orgoup.com |
| β-(1,4) Glycosidic Bond | Covalent bond | Links NAM and NAG residues to form the polysaccharide backbone. vedantu.com |
| Peptide Cross-link | Covalent bond (peptide bond) | Connects peptide stems from adjacent glycan strands, forming a strong, mesh-like structure. wikipedia.org |
Evolutionary Significance in Microbial Structural Biology
The presence of this compound is a distinctive feature of the bacterial domain, including cyanobacteria (formerly known as blue-green algae), and it is not found elsewhere in the biological world. vedantu.comnih.govnih.gov This exclusivity makes this compound a molecule of profound evolutionary importance. The development of the peptidoglycan layer was a pivotal evolutionary innovation that allowed bacteria to colonize a vast range of environments with varying osmotic conditions. This protective barrier was essential for prokaryotic survival and diversification.
Because of its unique origin, this compound serves as a definitive chemical signature for the presence of bacteria. nih.govresearchgate.net This has established it as a critical biomarker for detecting and quantifying bacterial biomass in a multitude of scientific and clinical contexts. nih.govresearchgate.net The analysis of this compound levels allows researchers to measure the total bacterial load in diverse samples, from environmental matrices like soil and water to biological tissues. nih.govdavidcwhite.org For example, gas chromatography-mass spectrometry methods have been developed to detect this compound in mammalian tissues, which can help in studying the role of bacterial debris in chronic inflammatory diseases. nih.govnih.gov This application underscores its significance not only in understanding microbial evolution and ecology but also in fields like medicine and environmental science. nih.govnih.gov
| Field of Application | Specific Use | Significance |
|---|---|---|
| Environmental Microbiology | Quantifying bacterial biomass in soil, sediments, and aquatic ecosystems. davidcwhite.org | Provides insights into microbial community size and turnover rates in various habitats. davidcwhite.org |
| Clinical Medicine | Detecting bacterial components in tissues to study chronic inflammatory diseases. nih.govnih.gov | Helps elucidate the potential etiological role of bacterial debris in human health and disease. nih.gov |
| Food Science | Assessing bacterial contamination in food products. | Offers a culture-independent method to determine total bacterial load. |
| Biotechnology | Monitoring bacterial populations in industrial fermentation processes. | Ensures process control and efficiency by tracking microbial growth. |
Structure
3D Structure
Properties
CAS No. |
484-57-1 |
|---|---|
Molecular Formula |
C9H17NO7 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |
InChI Key |
MSFSPUZXLOGKHJ-PGYHGBPZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Origin of Product |
United States |
Peptidoglycan Architecture and Muramic Acid Integration
Structural Configuration of N-Acetylmuramic Acid within Glycan Strands
N-Acetylthis compound is a derivative of N-acetylglucosamine (NAG), differing by the addition of a lactyl group at the C-3 position via an ether bond glycopedia.euontosight.aimedkoo.com. This unique structure is critical for its function within the peptidoglycan backbone. The glycan chains are formed by the polymerization of disaccharide units, each consisting of one NAG and one MurNAc residue wikipedia.orgoup.comcreative-proteomics.comasm.orgglycopedia.euoup.comlibretexts.orgnih.govresearchgate.netglycopedia.euuliege.be. These sugar units are linked together by β-(1,4)-glycosidic bonds, creating long, unbranched polysaccharide chains wikipedia.orgoup.comcreative-proteomics.comasm.orgglycopedia.euoup.comlibretexts.orgnih.govresearchgate.netglycopedia.euuliege.beoup.comprimescholars.comfrontiersin.orgnih.gov. The lactoyl moiety of MurNAc serves as the attachment point for the peptide side chains, which are crucial for the three-dimensional cross-linking of the peptidoglycan network oup.comcreative-proteomics.comasm.orgglycopedia.euresearchgate.netoup.comnih.gov.
While the core structure of MurNAc is conserved, modifications can occur. For instance, N-deacetylation of MurNAc residues (resulting in this compound, MurN) has been observed in various bacterial species, often contributing to resistance against lysozyme (B549824) oup.comnih.gov.
Peptide Side Chain Linkage to N-Acetylthis compound Moieties
Attached to the lactoyl group of each MurNAc residue is a short peptide stem, typically consisting of three to five amino acids wikipedia.orgfrontiersin.orgvetbact.orggenome.jpwikipedia.org. These peptide stems are essential for the subsequent cross-linking of the glycan chains, forming the rigid, three-dimensional peptidoglycan sacculus wikipedia.orgfrontiersin.orgoup.comcreative-proteomics.comasm.orgresearchgate.netnih.govvetbact.orgyoutube.comportlandpress.comnih.gov. The composition of these peptide stems exhibits significant diversity across bacterial species, but generally includes a characteristic pattern of L- and D-amino acids frontiersin.orgcreative-proteomics.comglycopedia.euresearchgate.netnih.govvetbact.orguzh.ch.
For example, in Gram-negative bacteria like Escherichia coli, the peptide stem typically comprises L-alanine, D-glutamic acid, meso-diaminopimelic acid (mDAP), and two D-alanine residues (L-Ala-D-Glu-mDAP-D-Ala-D-Ala) wikipedia.orgfrontiersin.orgasm.orgglycopedia.eufrontiersin.orgnih.govoup.comyoutube.comportlandpress.comuzh.chlibretexts.org. In contrast, Gram-positive bacteria such as Staphylococcus aureus often feature L-lysine at the third position and may incorporate glycine (B1666218) interbridges, leading to sequences like L-Ala-D-isoGln-L-Lys-(Gly)₅-D-Ala-D-Ala wikipedia.orgglycopedia.euuliege.befrontiersin.orguzh.chlibretexts.org. The presence of D-amino acids, which are rare in eukaryotic proteins, is a hallmark of peptidoglycan peptide stems glycopedia.euvetbact.org.
Mechanisms of Peptide Cross-linking in Peptidoglycan Networks
The structural integrity of the bacterial cell wall is largely conferred by the cross-linking of adjacent glycan chains through their peptide stems wikipedia.orgfrontiersin.orgoup.comcreative-proteomics.comasm.orgresearchgate.netoup.comprimescholars.comnih.govnih.govvetbact.orgyoutube.comnih.govportlandpress.comnih.govuzh.chbiorxiv.orgnih.gov. This process is mediated by transpeptidase enzymes, including penicillin-binding proteins (PBPs), which catalyze the formation of peptide bonds between the stems oup.comnih.govoup.comprimescholars.comportlandpress.comnih.gov.
The most common cross-linking mechanism involves a "4→3" linkage, where the terminal D-alanine residue (at position 4) of one peptide stem (the acyl donor) forms a peptide bond with the amino group of the diamino acid (mDAP or L-lysine, at position 3) of another peptide stem (the acyl acceptor) oup.comcreative-proteomics.comasm.orgglycopedia.eunih.govyoutube.comportlandpress.comnih.govresearchgate.net. During this reaction, the terminal D-alanine residue is typically cleaved glycopedia.euprimescholars.comoup.comlibretexts.org. In some species, particularly Gram-positive bacteria like S. aureus, interpeptide bridges, such as a pentaglycine (B1581309) chain, can link the peptide stems, adding further rigidity wikipedia.orgoup.comglycopedia.euuliege.beyoutube.comuzh.chlibretexts.org. Alternative cross-linking pathways, such as "3→3" linkages catalyzed by L,D-transpeptidases, also exist oup.comnih.govportlandpress.com.
Inter-species Structural Diversity of Peptidoglycan Glycan Chains and Associated this compound Derivatives
While the fundamental disaccharide repeat unit of NAG-MurNAc is highly conserved across most eubacteria, significant variations exist in the peptidoglycan structure, particularly in the peptide stems and cross-linking patterns frontiersin.orgoup.comnih.govportlandpress.comuzh.ch. These variations contribute to the diverse architectural properties of bacterial cell walls and can influence their susceptibility to antibiotics and host immune responses researchgate.netnih.govportlandpress.com.
Notable variations include:
Peptide Stem Composition: As detailed in section 2.3, the sequence and type of amino acids in the peptide stem vary considerably, with different species employing unique combinations of amino acids and interpeptide bridges frontiersin.orgoup.comfrontiersin.orgnih.govportlandpress.comuzh.ch.
Glycan Modifications: Beyond the basic NAG-MurNAc structure, modifications to these sugar residues are common. N-deacetylation of NAG and MurNAc is found in many species, often enhancing resistance to lysozyme oup.comnih.gov. O-acetylation and N-glycolylation of MurNAc are also observed in certain bacteria, such as some myco-diderm bacteria, where N-glycolyl derivatives (MurNGly) can be present oup.comfrontiersin.orgnih.gov.
Archaea: It is important to note that Archaea, while often possessing cell walls, typically utilize a pseudomurein or pseudopeptidoglycan layer. This layer differs significantly, featuring β-(1,3)-linked N-acetylglucosamine and N-acetyltalosaminuronic acid, making it insensitive to lysozymes libretexts.org.
These structural variations highlight the adaptability of the peptidoglycan layer and underscore the importance of MurNAc as a conserved, yet modifiable, building block in the bacterial cell wall.
Data Tables
Table 1: Common Peptide Stem Compositions in Bacterial Peptidoglycan
| Bacterial Group/Species | Typical Peptide Sequence | Key Third Amino Acid |
| Gram-negative bacteria (e.g., E. coli) | L-Ala-D-Glu-mDAP-D-Ala-D-Ala | meso-diaminopimelic acid (mDAP) |
| Gram-positive bacteria (e.g., S. aureus) | L-Ala-D-isoGln-L-Lys-[Gly]₅-D-Ala-D-Ala | L-lysine (L-Lys) with pentaglycine interbridge |
| Bacillus species | L-Ala-D-Glu-mDAP-D-Ala-D-Ala | meso-diaminopimelic acid (mDAP) |
| Enterococcus faecium | L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala (with variations in cross-linking) | L-lysine (L-Lys) |
Note: [Gly]₅ indicates a pentaglycine interbridge.
Table 2: Modifications of this compound and Glucosamine (B1671600) Residues in Peptidoglycan
| Modification Type | Affected Sugar | Examples of Bacteria | Associated Phenotype/Function |
| N-deacetylation | NAG, MurNAc | Bacillus spp., Lactobacillus fermentum, Listeria monocytogenes, Micrococcus lysodeikticus, Streptococcus pneumoniae, Helicobacter pylori | Lysozyme resistance |
| N-glycolylation | MurNAc | Myco-diderm bacteria (e.g., Mycobacterium species) | Component of mycolyl-arabinogalactan-peptidoglycan complex |
| Nonacetylated sugars | GlcNAc (GlcN), MurNAc (MurN) | Bacillus spp. (e.g., B. anthracis, B. cereus, B. subtilis) | Lysozyme resistance |
Compound List
N-Acetylthis compound (MurNAc)
N-Acetylglucosamine (NAG)
L-alanine (L-Ala)
D-glutamic acid (D-Glu)
meso-diaminopimelic acid (mDAP)
D-alanine (D-Ala)
D-glutamine (D-Gln)
L-lysine (L-Lys)
Glycine (Gly)
N-acetyltalosaminuronic acid
N-glycolylthis compound (MurNGly)
Glucosamine (GlcN) (nonacetylated form)
this compound (MurN) (nonacetylated form)
Biosynthetic Pathways of N Acetylmuramic Acid
Cytoplasmic Precursor Synthesis: UDP-N-Acetylmuramic Acid Formation
The initial steps in the formation of the peptidoglycan precursor occur in the cytoplasm, starting from UDP-N-acetylglucosamine (UDP-GlcNAc). This pathway involves two key enzymatic reactions that convert UDP-GlcNAc into UDP-N-acetylthis compound (UDP-MurNAc).
Enzymatic Catalysis by UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)
The first committed step in the synthesis of UDP-MurNAc is catalyzed by UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA oup.comontosight.aifrontiersin.orgontosight.aiebi.ac.ukasm.orgplos.orgnih.gov. This enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc, releasing inorganic phosphate (B84403) (Pi) oup.comfrontiersin.orgebi.ac.ukasm.orgplos.org. The product of this reaction is UDP-N-acetylglucosamine enolpyruvate oup.comontosight.aifrontiersin.orgontosight.ai. MurA is a well-established target for antibacterial agents, notably the antibiotic fosfomycin, which covalently binds to the enzyme's active site frontiersin.orgebi.ac.ukasm.orgplos.org.
Table 1: Cytoplasmic Synthesis of UDP-N-Acetylthis compound
| Enzyme | Substrate 1 | Substrate 2 | Product | Cofactor/Energy Source | Reaction Type |
| UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Phosphoenolpyruvate (PEP) | UDP-N-acetylglucosamine enolpyruvate | Pi release | Enolpyruvyl transfer |
| UDP-N-acetylglucosamine enolpyruvyl reductase (MurB) | UDP-N-acetylglucosamine enolpyruvate | NADPH | UDP-N-acetylthis compound (UDP-MurNAc) | NADPH (reduced) | Reduction |
Role of UDP-N-Acetylglucosamine Enolpyruvyl Reductase (MurB)
Following the action of MurA, the intermediate UDP-N-acetylglucosamine enolpyruvate undergoes a reduction reaction catalyzed by UDP-N-acetylglucosamine enolpyruvyl reductase, known as MurB oup.comontosight.aiontosight.airesearchgate.net. MurB utilizes NADPH as a reducing agent to reduce the double bond in the enolpyruvate moiety, thereby generating UDP-N-acetylthis compound (UDP-MurNAc) oup.comontosight.aiontosight.airesearchgate.net. This conversion is essential for creating the characteristic MurNAc sugar residue found in peptidoglycan.
Sequential Peptide Stem Assembly: UDP-N-Acetylmuramyl-Pentapeptide Formation
Once UDP-MurNAc is formed, the next critical cytoplasmic stage involves the sequential addition of a short peptide chain to the lactyl group of MurNAc. This process is mediated by a series of ATP-dependent ligase enzymes, collectively referred to as the Mur ligases (MurC, MurD, MurE, and MurF) oup.comresearchgate.netebi.ac.ukebi.ac.ukbdjn.orgresearchgate.netharvard.edunih.govmdpi.commdpi.com. These enzymes sequentially attach specific amino acids, ultimately forming the UDP-N-acetylmuramyl-pentapeptide precursor, which is the fundamental building block for peptidoglycan polymerization.
MurC-F Ligase-mediated Amino Acid Additions
The Mur ligases are responsible for the stepwise assembly of the peptide stem onto the UDP-MurNAc moiety. This process typically involves ATP hydrolysis to provide the energy required for amide bond formation oup.comresearchgate.netebi.ac.ukebi.ac.ukbdjn.orgresearchgate.netharvard.edunih.govmdpi.commdpi.com.
MurC (UDP-N-acetylmuramate-L-alanine ligase): This enzyme catalyzes the first addition, incorporating L-alanine onto UDP-MurNAc to form UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) oup.comresearchgate.netebi.ac.ukebi.ac.ukbdjn.orgbenchchem.com.
MurD (UDP-N-acetylmuramoylalanine-D-glutamate ligase): MurD then adds D-glutamic acid to UDP-MurNAc-L-Ala, yielding UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UDP-MurNAc-L-Ala-D-Glu) oup.comebi.ac.ukresearchgate.netmdpi.comuniprot.orgnih.govrcsb.orgplos.org.
MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-2,6-diaminopimelate ligase): This ligase introduces the third amino acid into the peptide stem. In Gram-negative bacteria, this is typically meso-diaminopimelic acid (meso-DAP), while in many Gram-positive bacteria, L-lysine is incorporated instead oup.comebi.ac.ukresearchgate.netmdpi.complos.orguniprot.orguniprot.orgproteogenix.science. The product is UDP-MurNAc-L-Ala-D-Glu-meso-DAP (or L-Lys).
MurF (UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase): The final step in the cytoplasmic peptide assembly is carried out by MurF, which ligates the pre-formed D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide intermediate. This results in the formation of the complete UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) oup.comebi.ac.ukresearchgate.netharvard.edumdpi.commdpi.comuniprot.org.
Table 2: Peptide Stem Elongation by Mur Ligases
| Enzyme | Substrate | Added Amino Acid(s) | Product | Energy Source |
| UDP-N-acetylmuramate-L-alanine ligase (MurC) | UDP-N-acetylthis compound (UDP-MurNAc) | L-alanine | UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) | ATP |
| UDP-N-acetylmuramoylalanine-D-glutamate ligase (MurD) | UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) | D-glutamic acid | UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UDP-MurNAc-L-Ala-D-Glu) | ATP |
| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate: meso-2,6-diaminopimelate ligase (MurE) | UDP-MurNAc-L-Ala-D-Glu | meso-diaminopimelic acid (meso-DAP) or L-lysine | UDP-MurNAc-L-Ala-D-Glu-meso-DAP (or L-Lys) | ATP |
| UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase (MurF) | UDP-MurNAc-L-Ala-D-Glu-meso-DAP (or L-Lys) | D-alanyl-D-alanine (D-Ala-D-Ala) | UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) | ATP |
Biosynthesis of D-Glutamic Acid and D-Alanyl-D-Alanine Dipeptide
The peptide stems require specific D-amino acids, which are not directly incorporated during ribosomal protein synthesis. Their production involves distinct enzymatic pathways.
D-Glutamic Acid: L-glutamic acid is converted to its D-isomer by an epimerase enzyme, making it available for addition by MurD mdpi.com.
D-Alanyl-D-Alanine Dipeptide: The synthesis of the D-Ala-D-Ala dipeptide is catalyzed by D-alanine-D-alanine ligase (Ddl). This enzyme, which requires ATP, condenses two molecules of D-alanine to form the dipeptide oup.comharvard.eduontosight.aihmdb.catandfonline.comnih.govmdpi.comsigmaaldrich.com. D-alanine itself is produced from L-alanine via the action of alanine (B10760859) racemase (Alr) mdpi.comsigmaaldrich.com.
Table 3: Biosynthesis of D-amino Acids and Dipeptides
| Enzyme | Substrate(s) | Product(s) | Notes |
| Alanine Racemase (Alr) | L-alanine | D-alanine | Converts L-alanine to D-alanine for peptide stem synthesis. mdpi.comsigmaaldrich.com |
| D-alanine-D-alanine ligase (Ddl) | 2 x D-alanine | D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide | ATP-dependent synthesis of the dipeptide, essential for the pentapeptide stem. oup.comharvard.eduontosight.aihmdb.catandfonline.comnih.govmdpi.comsigmaaldrich.com |
| D-glutamic acid biosynthesis (Epimerase) | L-glutamic acid | D-glutamic acid | Epimerization of L-glutamic acid to D-glutamic acid. mdpi.com |
Membrane-Associated Stages of Peptidoglycan Monomer Elongation
Following the cytoplasmic synthesis of the UDP-MurNAc-pentapeptide, the process shifts to the inner leaflet of the cytoplasmic membrane. Here, the UDP-MurNAc-pentapeptide is transferred to a lipid carrier molecule, undecaprenyl phosphate (Und-P, also known as C55-P), forming an intermediate known as Lipid I mdpi.comsigmaaldrich.comoup.comwikipedia.orgoup.comufpr.brnih.gov. Subsequently, UDP-N-acetylglucosamine (UDP-GlcNAc) is added to Lipid I, catalyzed by MurG, to form Lipid II, which contains the complete disaccharide-pentapeptide monomer unit mdpi.comoup.comoup.comnih.gov. Lipid II is then translocated across the cytoplasmic membrane by a flippase (e.g., MurJ) to the periplasmic side, where it serves as the substrate for polymerization into the growing peptidoglycan sacculus mdpi.comoup.comufpr.brnih.gov. The synthesis of the lipid carrier itself involves undecaprenyl pyrophosphate synthase (UppS) producing undecaprenyl pyrophosphate (C55-PP), which is then dephosphorylated to the active undecaprenyl phosphate form oup.com.
Metabolic Recycling and Turnover of Muramic Acid Containing Peptidoglycan
Peptidoglycan Degradation and Muropeptide Liberation Mechanisms
The initial step in peptidoglycan recycling is the enzymatic cleavage of the existing cell wall, leading to the release of soluble fragments called muropeptides. This process is carried out by a suite of hydrolytic enzymes collectively known as autolysins.
A coordinated effort of several classes of enzymes is required to break down the complex peptidoglycan structure. These enzymes exhibit distinct cleavage specificities, ensuring the controlled deconstruction of the cell wall.
Lytic Transglycosylases: These enzymes cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the glycan backbone. nih.govnih.gov Unlike muramidases, they perform a non-hydrolytic cleavage, resulting in the formation of a 1,6-anhydroMurNAc residue at the terminus of the released fragment. nih.govnih.gov In E. coli, several membrane-bound lytic transglycosylases contribute to the release of turnover products. oup.com
Amidases: N-acetylmuramyl-L-alanine amidases sever the amide bond that links the MurNAc sugar moiety to the N-terminal L-alanine of the stem peptide. nih.govoup.com This action effectively separates the glycan strands from the peptide cross-links. researchgate.net E. coli possesses multiple amidases, some of which are involved in daughter cell separation, while others, like the cytoplasmic AmpD, process muropeptides for recycling. oup.com
Endopeptidases: These enzymes target the peptide portion of the peptidoglycan, cleaving the bonds between amino acids in the stem peptides or the cross-links. oup.compnas.org By breaking these peptide bridges, endopeptidases release uncross-linked glycan strands that can then be further degraded by other autolysins. nih.govpnas.org For instance, PBP 4 and PBP 7 in E. coli are endopeptidases that cleave cross-linked peptide side chains. researchgate.net
| Enzyme Class | Bond Cleaved | Resulting Product Feature | Example in E. coli |
| Lytic Transglycosylases | β-1,4-glycosidic bond between MurNAc and GlcNAc | 1,6-anhydroMurNAc terminus | Membrane-bound lytic transglycosylases |
| Amidases | Amide bond between MurNAc and L-alanine | Separation of glycan and peptide | AmpD, AmiD |
| Endopeptidases | Peptide bonds within or between stem peptides | Cleavage of peptide cross-links | PBP 4, PBP 7 |
Intracellular Transport of this compound-Containing Degradation Products
Once liberated in the periplasm, the this compound-containing muropeptides must be transported across the inner membrane into the cytoplasm to be recycled. This crucial step is mediated by specific transporter proteins.
The transport of muropeptides is a selective process, ensuring that only the correct degradation products enter the cytoplasmic recycling pathways.
AmpG: This inner membrane permease is the primary transporter for anhydromuropeptides in Gram-negative bacteria like E. coli. nih.govnih.govfrontiersin.org AmpG specifically recognizes and transports muropeptides containing the 1,6-anhydroMurNAc moiety, including the disaccharide GlcNAc-1,6-anhydroMurNAc, with or without the attached peptide chain. nih.gov Its function is essential for the high-efficiency recycling of cell wall components. nih.govfrontiersin.org The transport process is driven by the proton motive force. nih.gov
MurP: MurP is a component of the phosphotransferase system (PTS) that specifically transports MurNAc into the cytoplasm. asm.org During transport, MurP phosphorylates MurNAc, yielding N-acetylthis compound 6-phosphate (MurNAc-6P). asm.org The murP gene is part of an operon that allows bacteria to use MurNAc as a carbon source, highlighting its dual role in both recycling and catabolism. asm.org
| Transporter | Location | Substrate(s) | Transport Mechanism |
| AmpG | Inner Membrane | Anhydromuropeptides (e.g., GlcNAc-1,6-anhydroMurNAc-peptide) | Proton motive force |
| MurP | Inner Membrane | N-acetylthis compound (MurNAc) | Phosphotransferase System (PTS) |
Enzymatic Pathways for N-Acetylthis compound Recycling
Inside the cytoplasm, the imported muropeptides are further broken down, and the MurNAc component is processed through specific enzymatic pathways to be re-integrated into the cell's metabolism.
The MurQ enzyme plays a central role in the primary recycling pathway for MurNAc that has been phosphorylated by MurP or other kinases.
MurQ Function: MurQ is an etherase that catalyzes the cleavage of the D-lactyl ether bond in MurNAc 6-phosphate. nih.govuniprot.org This reaction releases D-lactate and generates N-acetylglucosamine 6-phosphate (GlcNAc-6P). nih.govnih.gov The GlcNAc-6P can then enter central metabolism or be used for the synthesis of new peptidoglycan and lipopolysaccharide. nih.govasm.org The MurQ-catalyzed reaction proceeds through a lyase-type mechanism involving an elimination-hydration sequence. uniprot.org This enzyme is crucial for bacteria to utilize MurNAc as a sole carbon and energy source and is a key component of the cell wall recycling machinery in both Gram-negative and some Gram-positive bacteria. uniprot.orgnih.govasm.org
Some bacteria, such as Pseudomonas putida, possess an alternative recycling pathway that bypasses the de novo biosynthesis of the peptidoglycan precursor UDP-N-acetylthis compound (UDP-MurNAc). uniprot.orguniprot.org This pathway involves the enzymes AmgK and MurU.
AmgK (Anhydro-N-Acetylthis compound Kinase): This sugar kinase catalyzes the ATP-dependent phosphorylation of MurNAc and GlcNAc at the C1 hydroxyl group, producing MurNAc α-1-phosphate and GlcNAc α-1-phosphate, respectively. uniprot.orguniprot.org In Pseudomonas aeruginosa, AmgK follows an ordered-sequential mechanism where ATP binds first. acs.orgnih.gov This enzyme is critical for salvaging MurNAc and linking recycling to de novo cell wall synthesis. nih.govudel.edu
MurU (UDP-N-Acetylthis compound Pyrophosphorylase): MurU, also known as N-acetylmuramate alpha-1-phosphate uridylyltransferase, catalyzes the formation of UDP-MurNAc from UTP and MurNAc α-1-phosphate. uniprot.org This reaction provides a direct route to synthesize the key peptidoglycan precursor from recycled components, bypassing the initial cytoplasmic steps of de novo synthesis (catalyzed by MurA and MurB enzymes). uniprot.orgnih.govresearchgate.netnih.gov This pathway also contributes to intrinsic resistance to the antibiotic fosfomycin, which targets the de novo synthesis of UDP-MurNAc. uniprot.orguniprot.org
| Enzyme | Gene | Function | Reactants | Products |
| MurQ | murQ | Etherase | N-acetylthis compound 6-phosphate, H₂O | N-acetylglucosamine 6-phosphate, D-lactate |
| AmgK | amgK | Kinase | N-acetylthis compound, ATP | N-acetylthis compound α-1-phosphate, ADP |
| MurU | murU | Pyrophosphorylase | N-acetylthis compound α-1-phosphate, UTP | UDP-N-acetylthis compound, Pyrophosphate |
Integration of Recycled this compound into De Novo Peptidoglycan Synthesis and Core Metabolism
The integration of recycled this compound and its derivatives into cellular metabolic pathways is a critical aspect of bacterial physiology, reflecting an efficient strategy for resource conservation. Bacteria have evolved distinct pathways to channel these salvaged components back into either the de novo peptidoglycan (PG) synthesis pathway or central carbon metabolism. The specific pathway utilized can vary between different bacterial species.
In many Gram-negative bacteria, such as Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, recycled N-acetylthis compound (MurNAc) is primarily directed towards core metabolism. asm.orgnih.gov The process begins after the transport of PG fragments into the cytoplasm. Anhydro-MurNAc, a common breakdown product, is first phosphorylated by the enzyme anhydro-MurNAc kinase (AnmK) to produce MurNAc-6-phosphate (MurNAc-6P). uni-konstanz.deresearchgate.net Subsequently, the enzyme MurNAc-6-phosphate etherase (MurQ) cleaves the D-lactyl ether bond of MurNAc-6P. asm.orguni-konstanz.de This reaction yields N-acetylglucosamine-6-phosphate (GlcNAc-6P) and D-lactate. asm.org GlcNAc-6P is a key intermediate that can be readily funneled into the glycolytic pathway for energy production or redirected into the initial stages of the de novo PG synthesis pathway. uni-konstanz.deacs.org
The significance of the MurQ-dependent pathway is highlighted in mutant studies. Deletion of the murQ gene leads to the intracellular accumulation of MurNAc-6P, confirming the enzyme's crucial role in metabolizing cell wall-derived MurNAc. asm.orguni-konstanz.de This accumulation is particularly pronounced as bacteria transition from exponential growth into the stationary phase, suggesting an increased reliance on recycling for long-term survival. asm.org
| Bacterial Strain | Growth Phase | Intracellular MurNAc-6P Accumulation (nmol/mL at OD600=1) |
| S. aureus ΔmurQ | Exponential | 0.19 |
| Transition | 0.56 | |
| Stationary | 0.53 | |
| B. subtilis ΔmurQ | Exponential | 0.03 |
| Transition | 0.52 | |
| Stationary | 1.36 |
This table presents the quantification of MurNAc-6P in ΔmurQ mutant cells, indicating the amount of recycled MurNAc that is processed through this metabolic pathway during different growth phases. Data sourced from research on Gram-positive bacteria. asm.org
In contrast, a number of bacteria, particularly Gram-negative species that lack a murQ ortholog, employ an "anabolic recycling pathway". nih.gov This pathway directly reintegrates salvaged MurNAc into the PG biosynthesis machinery, bypassing the initial steps of de novo synthesis. This alternative route relies on the sequential action of two key enzymes: MurNAc/GlcNAc anomeric kinase (AmgK) and NAM-α-1-phosphate uridylyltransferase (MurU). acs.orgnih.gov AmgK phosphorylates MurNAc at the anomeric carbon to form MurNAc-α-1-phosphate. nih.gov MurU then catalyzes the transfer of UMP from UTP to MurNAc-α-1-phosphate, generating Uridine diphosphate (B83284) N-acetylthis compound (UDP-MurNAc). acs.orgnih.gov
This generated UDP-MurNAc is the identical activated precursor used in the canonical de novo synthesis pathway, starting with the MurA and MurB enzymes. nih.gov From this point, the recycled MurNAc moiety follows the subsequent steps of PG synthesis: the sequential addition of amino acids by Mur ligases (MurC-F) to form the UDP-MurNAc-pentapeptide, its transfer to the lipid carrier undecaprenyl phosphate (B84403), and its eventual translocation across the cytoplasmic membrane for incorporation into the growing cell wall. nih.govnih.gov This anabolic recycling pathway is not only efficient but also provides a mechanism for intrinsic resistance to antibiotics like fosfomycin, which targets the early de novo synthesis enzyme MurA. nih.govacs.org The oral pathogen Tannerella forsythia, which is auxotrophic for MurNAc, relies on this pathway to build its cell wall by scavenging PG debris from other bacteria. nih.gov
The choice between these two major pathways—catabolic recycling via MurQ into glycolysis versus anabolic recycling via AmgK/MurU into PG synthesis—represents a significant divergence in bacterial metabolic strategies for handling cell wall turnover products.
Post Synthetic Modifications of Muramic Acid Residues in Peptidoglycan
N-Deacetylation of N-Acetylmuramic Acid Residues
N-deacetylation is a modification where the acetyl group is removed from the amino group at the C-2 position of a MurNAc or N-acetylglucosamine (GlcNAc) residue. oup.com This modification significantly alters the chemical properties of the peptidoglycan polymer.
The removal of acetyl groups from peptidoglycan is catalyzed by a family of enzymes known as peptidoglycan deacetylases. These enzymes often belong to the Carbohydrate Esterase Family 4 (CE4).
PdaA (Peptidoglycan Deacetylase A): In several bacteria, particularly Bacillus species, PdaA has been identified as a key MurNAc deacetylase. nih.gov Its activity is a critical step in the formation of muramic δ-lactam in bacterial spores, where it acts after the removal of the peptide side chain by the CwlD amidase. acs.orgnih.govresearchgate.net Studies on Clostridium difficile have shown that PdaV and PgdA work in synergy to achieve a high level of peptidoglycan N-deacetylation. nih.gov
PgdA (Peptidoglycan N-acetylglucosamine Deacetylase A): While primarily known for its action on GlcNAc residues, some homologs have demonstrated activity on MurNAc. In Listeria monocytogenes, PgdA is responsible for the N-deacetylation of peptidoglycan, a modification crucial for the bacterium's survival within a host. nih.gov
PdaC: In Bacillus subtilis, PdaC is a membrane-bound MurNAc deacetylase that also exhibits GlcNAc deacetylase activity. nih.govnih.govresearchgate.net It possesses the conserved metal-binding triad (B1167595) typical of CE4 enzymes that act on GlcNAc, distinguishing it from other MurNAc-specific deacetylases. nih.govresearchgate.net
The coordinated action of these enzymes ensures the appropriate level and location of deacetylation within the cell wall, tailored to the specific physiological needs of the bacterium.
| Enzyme | Organism Example | Primary Substrate(s) | Key Function |
| PdaA | Bacillus subtilis | N-Acetylthis compound (MurNAc) | Muramic δ-lactam formation in spores. nih.govnih.gov |
| PgdA | Listeria monocytogenes, Clostridium difficile | N-Acetylglucosamine (GlcNAc), MurNAc | Lysozyme (B549824) resistance, evasion of host immunity. nih.govnih.gov |
| PdaC | Bacillus subtilis | MurNAc, GlcNAc | Lysozyme resistance. nih.govnih.gov |
The removal of the N-acetyl group from MurNAc has profound consequences for the cell wall's interaction with lytic enzymes and the host immune system.
Lysozyme Resistance: Lysozyme, a key component of the innate immune system, hydrolyzes the β-(1,4)-glycosidic bond between MurNAc and GlcNAc. nih.gov The presence of the N-acetyl group on the sugar is crucial for proper binding of the peptidoglycan substrate into the active site of lysozyme. N-deacetylation of MurNAc (or GlcNAc) residues prevents this binding, rendering the cell wall resistant to lysozyme degradation. oup.comnih.govnih.gov This is a critical survival mechanism for many pathogenic bacteria. nih.gov
Evasion of Host Immune Recognition: The host immune system utilizes pattern recognition receptors, such as Nod1 and Nod2, to detect bacterial peptidoglycan fragments and initiate an inflammatory response. nih.gov N-deacetylation of peptidoglycan in pathogens like Listeria monocytogenes allows the bacterium to evade optimal detection by these receptors, thereby dampening the host's innate immune response and enhancing bacterial survival during infection. nih.gov
O-Acetylation of this compound Residues
O-acetylation is a common post-synthetic modification where an acetyl group is added to the C-6 hydroxyl group of MurNAc residues. frontiersin.orgnih.gov This modification is found in a wide range of both Gram-positive and Gram-negative pathogenic bacteria. frontiersin.orgnih.gov The level of O-acetylation can be substantial, reaching up to 70% of MurNAc residues in some species, and can vary with the growth phase of the culture. frontiersin.orgnih.gov
The transfer of the acetyl group to MurNAc is catalyzed by specific O-acetyltransferases. The enzymatic systems differ between Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria (OatA): In Gram-positive bacteria like Staphylococcus aureus, a single, bifunctional integral membrane protein called Peptidoglycan O-acetyltransferase A (OatA) is responsible for this modification. frontiersin.orgmdpi.com The N-terminal domain of OatA, which contains multiple transmembrane helices, is believed to translocate acetyl groups from the cytoplasm across the membrane. frontiersin.orgmdpi.comnih.gov The C-terminal domain, located in the extracellular space, then catalyzes the transfer of the acetyl group to the C-6 hydroxyl of MurNAc residues in the mature peptidoglycan. mdpi.comnih.gov
Gram-Negative Bacteria (PatA/PatB): In Gram-negative bacteria such as Neisseria gonorrhoeae, O-acetylation requires a two-component system. frontiersin.orgnih.gov PatA is an integral membrane protein proposed to function as the acetyl group transporter, moving acetate (B1210297) from the cytoplasm to the periplasm. nih.govmdpi.com PatB, a periplasmic protein, then acts as the O-acetyltransferase, transferring the acetyl group to the MurNAc residues of the peptidoglycan. nih.govnih.gov
Similar to N-deacetylation, O-acetylation primarily serves as a protective mechanism for the bacterial cell.
Inhibition of Lysozyme: The addition of a bulky acetyl group to the C-6 hydroxyl of MurNAc sterically hinders the binding of the peptidoglycan strand into the active site of lysozyme. frontiersin.orgnih.gov This modification is a major determinant of lysozyme resistance in many pathogenic staphylococci and other bacteria. nih.govasm.org
Modulation of Autolysin Activity: Bacteria possess their own endogenous peptidoglycan-hydrolyzing enzymes, known as autolysins, which are essential for cell wall remodeling during growth and division. O-acetylation can block the function of certain autolysins, particularly lytic transglycosylases, which cleave the same glycosidic bond as lysozyme. nih.govnih.gov This provides a mechanism for the bacterium to regulate its own cell wall turnover and prevent uncontrolled lysis. frontiersin.org In Streptococcus pneumoniae, O-acetylation protects the peptidoglycan of dividing cells from cleavage by the major autolysin LytA, indicating a role in cell division. nih.govresearchgate.net
Structural Integrity: In Bacillus anthracis, O-acetylation is required for proper cell separation and for the anchoring of the surface layer (S-layer) to the cell wall. nih.gov
Formation of Muramic δ-Lactam Residues
A unique modification of this compound, the formation of a muramic δ-lactam, occurs specifically in the peptidoglycan of the spore cortex in endospore-forming bacteria like Bacillus and Clostridium species. nih.govnih.govresearchgate.net This structural change involves the removal of the peptide stem and the formation of an intramolecular amide bond between the free carboxyl group of the lactic acid moiety and the amino group at C-2 of the same this compound residue.
The biosynthesis of muramic δ-lactam is a multi-step enzymatic process that occurs after the initial synthesis of the spore cortex peptidoglycan. researchgate.net In Bacillus subtilis, it has been demonstrated that two enzymes, CwlD and PdaA, are necessary and sufficient for its formation. nih.govnih.govasm.org
Peptide Stem Removal: The first step is catalyzed by CwlD, a muramoyl-L-alanine amidase. nih.govnih.gov This enzyme cleaves the amide bond between the lactyl group of MurNAc and the L-alanine of the attached peptide stem, leaving a MurNAc residue with a free carboxyl group. acs.orgnih.gov
Deacetylation and Lactamization: The second and final step is catalyzed by PdaA. nih.govnih.gov PdaA first functions as a deacetylase, removing the N-acetyl group from the MurNAc residue that has been stripped of its peptide. acs.orgnih.gov Subsequently, the same enzyme is believed to catalyze the intramolecular cyclization, forming an amide bond (a δ-lactam ring) between the now-free amino group and the carboxyl group of the lactyl side chain. acs.orgnih.govnih.gov In vitro reconstitution experiments have confirmed that PdaA possesses this transamidase activity. acs.orgnih.gov
The muramic δ-lactam structure is not required for spore dehydration or heat resistance but is absolutely critical for efficient spore germination and outgrowth. nih.govresearchgate.net It acts as a specific recognition signal for spore-lytic enzymes, which are responsible for degrading the cortex during germination. oup.comnih.govresearchgate.net This specificity ensures that the cortex is degraded while the newly synthesized germ cell wall of the emerging vegetative cell, which lacks this modification, remains intact. oup.comnih.gov
Enzymatic Pathways Leading to Lactam Formation (e.g., CwlD)
A unique modification found in the peptidoglycan of bacterial spores is the conversion of N-acetylthis compound (MurNAc) to muramic-δ-lactam. pnas.orgnih.gov This transformation is a critical step in the formation of the spore cortex and is accomplished through a specific enzymatic pathway. In the model organism Bacillus subtilis, two enzymes, CwlD and PdaA, are essential and sufficient for the production of muramic-δ-lactam. nih.govacs.orgasm.org
The process occurs in a sequential manner:
Peptide Side Chain Removal by CwlD : The first step is catalyzed by CwlD, which functions as a muramoyl-L-alanine amidase. nih.govacs.orgnih.gov This enzyme cleaves the peptide side chain from the N-acetylthis compound residue. nih.govasm.org The activity of CwlD is a prerequisite for the subsequent modification, as its absence results in spores completely lacking muramic-δ-lactam. nih.govnih.govresearchgate.net
Deacetylation and Cyclization by PdaA : Following the action of CwlD, the PdaA enzyme acts on the now peptide-free this compound residue. acs.orgbiorxiv.org PdaA, a peptidoglycan deacetylase, performs a dual function: it first removes the N-acetyl group from the this compound and then catalyzes the formation of the internal amide bond (lactam ring). nih.govacs.org This transamidase activity, combining deacetylation and cyclization, is a unique characteristic of PdaA. acs.org In vitro reconstitution experiments have confirmed that CwlD and PdaA together are sufficient to generate muramic-δ-lactam from a linear peptidoglycan precursor. acs.orgresearchgate.net
The expression of the genes encoding these enzymes is tightly regulated during sporulation. For instance, cwlD is transcribed in the mother cell compartment, allowing the enzyme to act during the synthesis of the cortex in the space surrounding the forespore. nih.gov
| Enzyme | Function in Muramic-δ-Lactam Formation | Organism Example |
| CwlD | Muramoyl-L-alanine amidase; removes the peptide stem from N-acetylthis compound, creating the substrate for PdaA. nih.govacs.orgnih.gov | Bacillus subtilis |
| PdaA | Peptidoglycan deacetylase with transamidase activity; removes the N-acetyl group and catalyzes the cyclization to form the lactam ring. nih.govacs.org | Bacillus subtilis |
Physiological Relevance in Bacterial Spore Cortex Dynamics and Germination
The formation of muramic-δ-lactam is not merely a structural curiosity but a modification of profound physiological importance, particularly for the life cycle of endospore-forming bacteria like Bacillus and Clostridium species. asm.orgnih.gov This modification is almost exclusively found in the spore cortex, a specialized peptidoglycan layer situated between the two membranes of the forespore. pnas.orgmdpi.com
The primary role of muramic-δ-lactam is to serve as a specific recognition signal for cortex-lytic enzymes during spore germination. pnas.orgnih.govasm.org Spore germination is the process by which a dormant spore transforms back into a metabolically active vegetative cell. A key step in this process is the controlled degradation of the rigid cortex, which allows for the rehydration of the spore core and subsequent outgrowth. nih.govnih.gov
Germination-specific lytic enzymes (GSLEs) specifically target the muramic-δ-lactam residues. asm.orgnih.gov This specificity ensures that hydrolysis is restricted to the cortex, leaving the underlying germ cell wall—which will become the cell wall of the new vegetative cell and lacks significant amounts of muramic-δ-lactam—intact. pnas.orgasm.orgmdpi.com
Studies on Bacillus subtilis mutants unable to produce muramic-δ-lactam (e.g., cwlD mutants) highlight its critical role. These mutant spores can initiate the early stages of germination, such as the release of dipicolinic acid, but are unable to degrade their cortex. nih.govnih.govresearchgate.net Consequently, they cannot fully rehydrate or complete the outgrowth process to become viable cells. pnas.orgnih.govnih.gov However, the presence of muramic-δ-lactam is not required for establishing spore core dehydration or for the spore's characteristic heat resistance. pnas.orgnih.govnih.gov This indicates that the cortex serves as a static structure to maintain dehydration, and its enzymatic degradation, guided by muramic-δ-lactam, is specifically a germination event. pnas.org
N-Glycolylation of this compound Residues
Another significant post-synthetic modification is the replacement of the N-acetyl group on this compound with an N-glycolyl group. This alteration, while less common than N-acetylation, has important implications for the bacterial species in which it occurs. nih.govresearchgate.net
Taxonomic Implications and Distribution
The presence of N-glycolylthis compound instead of N-acetylthis compound is a rare modification primarily associated with a specific group of bacteria, making it a feature with taxonomic significance. researchgate.net This modification is a hallmark of the peptidoglycan in Mycobacterium species, including the pathogen Mycobacterium tuberculosis, and five other closely related genera. researchgate.netnih.gov
Initial reports suggested that the this compound residues in mycobacteria were exclusively N-glycolylated. nih.gov However, more recent and detailed analyses of both mature peptidoglycan and its UDP-linked precursors from M. tuberculosis and M. smegmatis have revealed a more complex picture. nih.gov The peptidoglycan in these species actually contains a mixture of both N-glycolyl and N-acetyl this compound residues. nih.gov
The enzymatic basis for this modification has been identified. A specific hydroxylase, encoded by the namH gene, is responsible for converting UDP-N-acetylthis compound to UDP-N-glycolylthis compound. researchgate.net This conversion happens at the level of the nucleotide precursor, before its incorporation into the growing peptidoglycan chain. researchgate.net Deletion of the namH gene in M. smegmatis results in a mutant that produces peptidoglycan with only N-acetylated this compound, demonstrating the gene's essential role in the glycolylation pathway. researchgate.net The distribution of the namH gene is limited, reinforcing its use as a taxonomic marker.
| Bacterial Genus | This compound Modification |
| Mycobacterium | N-glycolylation (mixture with N-acetylation) nih.govresearchgate.net |
| Nocardia | N-glycolylation |
| Corynebacterium | N-glycolylation reported in some analyses nih.gov |
| Most other bacteria | N-acetylation researchgate.net |
Occurrence of 1,6-Anhydro-N-Acetylthis compound Residues
During the dynamic process of bacterial cell growth and division, the peptidoglycan sacculus is constantly being remodeled. This involves both the synthesis of new material and the breakdown of the existing wall. A key product of this breakdown is 1,6-anhydro-N-acetylthis compound. nih.govbeilstein-journals.org
Generation During Peptidoglycan Turnover and Recycling Pathways
The generation of 1,6-anhydro-N-acetylthis compound (anhMurNAc) residues is a direct consequence of the action of lytic transglycosylases. nih.govnih.gov These enzymes cleave the β-1,4-glycosidic bonds within the peptidoglycan glycan strands. In doing so, they catalyze an intramolecular reaction that results in the formation of a 1,6-anhydro ring on the MurNAc residue at the newly formed chain terminus. nih.gov
In many Gram-negative bacteria, such as Escherichia coli, the cell wall is extensively turned over, with a significant portion being broken down each generation. nih.govasm.org The resulting peptidoglycan fragments, including those containing anhMurNAc, are not wasted. Instead, they are efficiently transported back into the cytoplasm via permeases like AmpG for recycling. nih.govfrontiersin.org
Once inside the cytoplasm, the anhMurNAc moiety is processed to salvage its components for new cell wall synthesis. nih.govasm.org This recycling involves a dedicated two-step pathway:
Phosphorylation and Ring Opening : The enzyme anhydro-N-acetylthis compound kinase (AnmK) catalyzes the first committed step. nih.govnih.gov AnmK utilizes ATP to simultaneously phosphorylate the sugar and hydrolyze the 1,6-anhydro bond, yielding N-acetylthis compound-6-phosphate (MurNAc-6-P). nih.govresearchgate.netconsensus.app
Etherase Action : A second enzyme, an etherase, cleaves the lactate (B86563) ether bond in MurNAc-6-P. nih.gov This releases the D-lactyl group and produces N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which can then be readily channeled back into the mainstream peptidoglycan and lipopolysaccharide biosynthetic pathways. nih.govasm.orgconsensus.app
This recycling pathway is remarkably efficient and highlights the bacterium's ability to conserve energy and resources by reusing the fundamental building blocks of its cell wall. nih.gov
Role of Muramic Acid in Bacterial Physiology and Adaptation
Contribution to Cell Wall Integrity and Mechanical Homeostasis
The primary role of the peptidoglycan sacculus, and by extension MurNAc, is to provide structural strength and maintain the mechanical homeostasis of the bacterial cell. wikipedia.org This rigid layer encases the cytoplasmic membrane, protecting the cell from mechanical damage and, crucially, from lysis due to the high internal turgor pressure. wikipedia.orgnih.gov The integrity of this wall is paramount for bacterial viability.
The thickness and composition of the peptidoglycan layer, and thus the abundance of MurNAc, vary significantly between bacterial types, most notably between Gram-positive and Gram-negative bacteria. This difference is a primary determinant in the Gram stain classification. differencebetween.comwikipedia.org
| Bacterial Type | Peptidoglycan Layer Thickness | Peptidoglycan Percentage of Cell Wall Dry Weight |
| Gram-positive | 20 to 80 nanometers | 40% to 90% |
| Gram-negative | 7 to 8 nanometers | Approximately 10% |
| This table summarizes the differences in the peptidoglycan layer between Gram-positive and Gram-negative bacteria. wikipedia.org |
The synthesis of the peptidoglycan precursor begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine, a two-step process catalyzed by the enzymes MurA and MurB. oup.com A series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) then sequentially add amino acids to the UDP-MurNAc molecule, forming the UDP-MurNAc-pentapeptide precursor. oup.comresearchgate.net This precursor is then transported across the cell membrane and incorporated into the existing peptidoglycan mesh by transglycosylases and transpeptidases. nih.gov This continuous process of synthesis and remodeling ensures the cell wall can withstand internal pressures and maintain its integrity throughout the bacterial life cycle.
Influence on Bacterial Cell Morphogenesis and Rigidity
The shape of a bacterium—be it rod, sphere (coccus), or spiral—is largely determined by the structure of its peptidoglycan cell wall. nih.govresearchgate.net The organized insertion of new peptidoglycan precursors, containing MurNAc, into the growing cell wall dictates the final morphology of the cell. researchgate.net The cross-linked nature of the peptidoglycan, originating from the peptide stems attached to MurNAc, provides the necessary rigidity to maintain a specific shape against the cell's turgor pressure. wikipedia.orgvedantu.com
The process of peptidoglycan synthesis is tightly regulated to control cell shape. For instance, in rod-shaped bacteria like Bacillus subtilis, wall synthesis occurs at specific locations to ensure elongation while maintaining a uniform diameter. researchgate.net The enzymes responsible for this synthesis, including those that build the MurNAc-containing precursors, are part of a larger protein complex that directs their activity to the correct cellular location. researchgate.net Disruption of this process, for example, by inhibiting the enzymes involved in MurNAc synthesis, leads to morphological defects and loss of cell viability.
Research has demonstrated that even in the absence of a pre-existing wall template, bacteria can generate their characteristic rod shape, provided the genetic machinery for peptidoglycan synthesis, including the formation of MurNAc-pentapeptide, is restored. researchgate.net This highlights the central role of the de novo synthesis and assembly of MurNAc-containing peptidoglycan in establishing and maintaining bacterial cell form.
Involvement in Bacterial Cell Division Processes
Bacterial cell division, or binary fission, is a complex process that requires the precise synthesis of a new cell wall, known as the septum, at the division site. nih.gov this compound is integral to this process as a key component of the new peptidoglycan that must be constructed to separate the two daughter cells. differencebetween.com
The process begins with the formation of the Z-ring, a structure composed of the protein FtsZ, at the future division site. This ring recruits other proteins, including those essential for peptidoglycan synthesis like MurG and MraY, which handle the membrane-bound steps of precursor assembly. nih.govresearchgate.net The cytoplasmic synthesis of UDP-MurNAc-pentapeptide provides the essential building blocks for the septal cell wall. oup.comresearchgate.net Enzymes then polymerize the glycan strands and cross-link the peptide side chains attached to the MurNAc residues to build the septum. nih.gov
Inhibition of peptidoglycan synthesis at this stage can have dramatic effects. For example, certain antibiotics that target the enzymes involved in cross-linking the peptide chains (transpeptidases) can prevent proper septum formation, leading to the formation of long, filamentous cells that are unable to divide. nih.gov This demonstrates that the controlled incorporation of MurNAc-containing precursors is a critical and indispensable step in bacterial cytokinesis.
Adaptive Significance of this compound Modifications in Environmental Stress Response
Bacteria exhibit remarkable adaptability to environmental challenges, such as the presence of antibiotics or the host immune system, and modifications to the cell wall play a crucial role in this resilience. nih.gov While the NAG-MurNAc backbone is highly conserved, bacteria can alter the peptide stem attached to MurNAc or modify the MurNAc residue itself to adapt to stress. nih.govnih.gov
These modifications can confer resistance to cell wall-targeting antibiotics and help bacteria evade detection by the host's innate immune system. nih.govnih.gov For example, some bacteria can modify the peptide chain attached to MurNAc, preventing the binding of antibiotics like vancomycin. Others can modify the glycan strand itself. In spore-forming bacteria like Bacillus subtilis, MurNAc can be converted into muramic-δ-lactam during sporulation. This modification makes the dormant spore's cortex resistant to lysozyme (B549824), an enzyme produced by hosts that normally degrades peptidoglycan by cleaving the bond between NAG and MurNAc. nih.gov
Furthermore, bacteria have evolved sophisticated recycling pathways for their cell wall components. During growth and division, parts of the peptidoglycan are broken down and the components, including MurNAc, can be transported back into the cytoplasm and re-used. nih.govnih.gov These recycling pathways, involving enzymes like MurU and AmgK, are not only efficient but can also be permissive to modified MurNAc analogues. nih.gov This adaptability allows bacteria to fine-tune their cell wall composition in response to environmental cues, contributing to their survival under stressful conditions. nih.govnih.gov The ability to alter the structure surrounding the this compound core is a key strategy for bacterial adaptation and persistence.
Muramic Acid in Host Microbe Interactions
Host Innate Immune Recognition of Muramic Acid-Containing Peptidoglycan Fragments
The innate immune system has evolved to detect conserved molecular patterns associated with microbial pathogens, known as Pathogen-Associated Molecular Patterns (PAMPs). Peptidoglycan fragments, rich in this compound, are among the most abundant and potent bacterial PAMPs. Upon bacterial lysis or during active growth, these fragments are released and recognized by host pattern recognition receptors (PRRs), initiating inflammatory and immune responses.
Activation of NOD-like Receptors (NOD1, NOD2) by Muramyl Peptides
Intracellular PRRs, particularly NOD1 and NOD2, are central to the recognition of peptidoglycan fragments. These receptors detect bacterial PG components that have entered the host cell cytoplasm, either through phagocytosis or direct bacterial invasion. The recognition is highly specific to the structural features of the PG fragment, with the this compound residue and its attached peptide side chain being critical determinants.
NOD1 primarily recognizes peptidoglycan fragments containing meso-diaminopimelic acid (m-DAP) in their peptide side chains. While m-DAP is the key determinant, the recognition typically involves the entire tripeptide- or tetrapeptide-linked fragment originating from the PG glycan backbone, which includes the this compound residue. These fragments are predominantly found in the peptidoglycan of Gram-negative bacteria and some Gram-positive bacteria. NOD1 activation leads to the recruitment of the adaptor protein RIPK2, initiating signaling cascades that culminate in the activation of transcription factors like NF-κB and MAPKs, promoting the production of pro-inflammatory cytokines.
NOD2 recognizes a specific muramyl dipeptide (MDP) motif. The canonical ligand for NOD2 is a tripeptide containing an L-alanyl-γ-D-glutamyl linkage to either meso-diaminopimelic acid (m-DAP) or L-lysine, attached to the this compound residue. The N-acetylthis compound (NAM) residue itself is crucial for NOD2 binding. Activation of NOD2 also involves RIPK2 and leads to the activation of NF-κB and MAPKs, as well as the production of cytokines such as IL-12 and IL-23, which are important for adaptive immune responses.
Table 1: Muramyl Peptides and NOD Receptor Activation
| Muramyl Peptide Structure Example | Key Features for Recognition | Primary Receptor Activated | Relative Potency (General) |
| Muramoyl-L-Ala-D-γ-iE-DAP-D-Ala (iE-DAP-MDP) | Tripeptide side chain containing meso-diaminopimelic acid (m-DAP) linked to this compound. | NOD1 | High |
| Muramoyl-L-Ala-D-γ-L-Lys-D-Ala (Lys-MDP) | Tripeptide side chain containing L-lysine linked to this compound. | NOD2 | Moderate |
| Muramoyl-L-Ala-D-γ-D-Glu-L-Lys-D-Ala (L-Lys-MDP) | Specific tripeptide side chain structure with L-lysine, attached to this compound. | NOD2 | High |
| Muramoyl-L-Ala-D-γ-D-Glu-mDAP-D-Ala (mDAP-MDP) | Tripeptide side chain containing meso-diaminopimelic acid (m-DAP) linked to this compound. | NOD1 | High |
| Muramoyl-L-Ala-D-γ-D-Glu-D-Ala (Ala-MDP) | Simpler MDP lacking specific diamino acids; can activate NOD2 weakly. | NOD2 | Low |
Note: Potency can vary depending on the specific bacterial source of the PG fragment and the experimental system used.
Bacterial Strategies for Immune Evasion through this compound Modification
Bacteria have evolved numerous strategies to evade detection and destruction by the host immune system. Modifications to the peptidoglycan layer, including alterations to the this compound residue and its surrounding structures, are key mechanisms employed to achieve this. These modifications can reduce the immunogenicity of PG fragments or increase resistance to host antimicrobial factors.
Modulation of Lysozyme (B549824) Susceptibility via N-Deacetylation and O-Acetylation
Lysozyme is a crucial enzyme of the innate immune system, particularly important in the defense against Gram-positive bacteria. It functions by cleaving the β-(1→4) glycosidic bond between N-acetylthis compound (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan backbone, leading to cell wall weakening and lysis. Bacteria can modify their PG to resist lysozyme activity.
O-Acetylation: The hydroxyl groups of NAM (at C3 or C6) and NAG (at C3) can be acetylated by bacterial enzymes. O-acetylation, particularly at the C6 hydroxyl of NAM or the C3 hydroxyl of NAG, can sterically hinder the binding and enzymatic activity of lysozyme. For instance, Staphylococcus aureus commonly O-acetylates the C6 position of NAM in its peptidoglycan, which contributes to increased resistance against lysozyme and certain bacteriophages.
Table 2: Bacterial Peptidoglycan Modifications Affecting Lysozyme Susceptibility
| Bacterial Species | Modification Type | Target Residue(s) on PG Backbone | Effect on Lysozyme Susceptibility | Mechanism of Action |
| Staphylococcus aureus | O-acetylation | NAM C6, NAG C3 | Decreased | Steric hindrance of lysozyme binding and catalytic activity at the glycosidic bond. |
| Bacillus subtilis | O-acetylation | NAM C6 | Decreased | Similar to S. aureus, hindering lysozyme's access to the NAM-NAG linkage. |
| Enterococcus faecalis | O-acetylation | NAM C6 | Decreased | Reduces susceptibility to lysozyme-mediated cell wall degradation. |
| Certain Lactobacillus spp. | N-deacetylation | NAG (to glucosamine) | Variable (can increase or decrease) | Alters the substrate for lysozyme; specific effects depend on lysozyme type and context. |
| Certain Clostridium spp. | N-deacetylation | NAM (to muramie acid) | Variable | Changes the chemical nature of the sugar residue, potentially affecting enzyme binding. |
Role of this compound-Derived Molecules in Bacterial Pathogenesis and Virulence Mechanisms
This compound-containing peptidoglycan fragments and molecules derived from them can play multifaceted roles in bacterial pathogenesis and virulence. Their contribution extends beyond being mere PAMPs to actively influencing the host-pathogen interaction.
Adhesion and Biofilm Formation: The peptidoglycan layer, including its this compound component, can mediate bacterial adhesion to host tissues or medical devices. Specific peptide side chains attached to this compound may interact with host cell surface receptors. Furthermore, PG fragments can be incorporated into biofilms, providing structural integrity and contributing to the protective matrix that shields bacteria from host defenses and antibiotics.
Modulation of Host Cell Functions: Beyond triggering overt inflammatory responses, certain PG fragments can induce more subtle modulations of host cell behavior. For instance, they might influence cell proliferation, migration, or the production of specific signaling molecules in ways that are advantageous for the pathogen. The precise nature of these interactions is often dependent on the specific structure of the PG fragment, including the type of amino acids in the peptide side chain linked to this compound.
Immune Cell Interactions: this compound-containing PG fragments can influence the function of immune cells. While they can activate immune cells via PRRs, some fragments might also induce tolerogenic responses or interfere with phagocytosis and antigen presentation, thereby promoting bacterial survival and dissemination. The balance between pro-inflammatory and regulatory immune responses elicited by different PG structures is critical in determining the outcome of infection.
Compound Name List:
this compound
N-acetylthis compound (NAM)
N-acetylglucosamine (NAG)
Peptidoglycan (PG)
Muramoyldipeptide (MDP)
meso-diaminopimelic acid (m-DAP)
L-alanine (L-Ala)
D-γ-glutamic acid (D-γ-Glu)
L-lysine (L-Lys)
D-alanine (D-Ala)
Muramie acid
Muramic Acid As a Biomarker in Environmental and Biological Systems
Specificity of Muramic Acid to Prokaryotic Cell Walls
This compound is a fundamental component of peptidoglycan, a polymer that forms the mesh-like layer of bacterial cell walls, providing structural integrity. nih.govwikipedia.orgvedantu.com This molecule is the ether of lactic acid and glucosamine (B1671600) and is found almost exclusively in prokaryotes, including both bacteria and cyanobacteria. vedantu.comnih.gov Its absence in eukaryotes, such as fungi, plants, and animals, makes it a highly specific indicator of bacterial presence. researchgate.net The peptidoglycan layer in Gram-positive bacteria is significantly thicker than in Gram-negative bacteria, containing up to 80% peptidoglycan, while Gram-negative bacteria have a much thinner layer, comprising only 10-20% peptidoglycan. vedantu.com This structural difference can influence the total amount of this compound present per cell. The unique and near-universal presence of this compound in prokaryotic cell walls allows for its use as a distinct biomarker to measure bacterial biomass in various matrices. researchgate.net
Quantification of Bacterial and Cyanobacterial Biomass
The unique presence of this compound in prokaryotic cell walls allows for its use as a quantitative biomarker for bacterial and cyanobacterial biomass. By measuring the concentration of this compound in a sample, researchers can estimate the total mass of bacteria and cyanobacteria present. This method has been applied across various fields, from marine biology to soil science and atmospheric research.
Assessment of Microbial Populations in Aquatic Ecosystems (Water Column, Sediments)
In aquatic environments, this compound serves as a valuable tool for quantifying bacterial biomass in both the water column and sediments. nih.govnih.gov Studies have demonstrated a strong correlation between this compound concentrations and bacterial cell numbers in marine water samples. nih.gov For instance, research in marine environments has shown that the this compound content per cell can vary with depth, decreasing from 5.3 × 10⁻¹⁰ to 1.6 × 10⁻¹⁰ μg per cell as depth increases. nih.gov
In estuarine and marine sediments, this compound levels have been found to range from 1.5 to 700 micrograms per gram (dry weight). nih.gov A method for estimating bacterial biomass in aquatic sediments involves the enzymatic measurement of D-lactic acid derived from the hydrolysis of this compound. nih.gov This technique has been particularly useful in trophic studies, such as analyzing the gut contents of deposit-feeders to understand their dietary intake of bacteria. nih.gov Furthermore, in coastal sediments affected by sewage, a parallel decrease in this compound concentrations along with other indicators like ATP and organic carbon has been observed with increasing distance from the pollution source. nih.gov
This compound Concentrations in Various Aquatic Environments
| Environment | This compound Concentration (μg/g dry weight) | Reference |
|---|---|---|
| Semitropical Estuarine Detritus | 100 - 700 | nih.gov |
| Estuarine Muds | 34 | nih.gov |
| Anaerobic Black Sea Core Sediments | 1.5 - 14.9 | nih.gov |
Estimation of Bacterial Necromass in Soil Organic Matter
This compound is a widely accepted indicator for estimating the contribution of bacterial necromass to soil organic matter (SOM). researchgate.netholisoils.eu Since this compound is exclusively derived from the peptidoglycan of bacterial cell walls, its quantification provides a direct measure of the dead bacterial biomass within the soil. researchgate.net This is crucial for understanding carbon and nutrient cycling, as microbial necromass can constitute a significant portion of the total soil organic carbon. holisoils.eu
The analysis of amino sugars, including this compound and glucosamine (a marker for fungal necromass), allows researchers to determine the relative contributions of bacterial and fungal residues to SOM. researchgate.net Studies have shown that the concentration of this compound can vary with soil depth, with some analyses indicating an increase in this compound with greater depth. frontiersin.org This suggests that bacterial necromass may accumulate in subsoil layers. frontiersin.org The use of this compound as a biomarker has been instrumental in meta-analyses studying the effects of environmental changes, such as soil warming, on microbial necromass dynamics. frontiersin.orgnsf.gov
Reported this compound Values in Soil Studies
| Study Focus | Reported this compound Values | Reference |
|---|---|---|
| General Soil Samples | 0 to 150 μg/g dry weight of soil | cdnsciencepub.com |
| Meta-analysis on Soil Warming | Variable, used to calculate effect sizes of warming on bacterial necromass | frontiersin.orgnsf.gov |
Detection of Airborne Bacterial Contamination in Atmospheric Particulate Matter
This compound is also employed as a chemical marker for detecting and quantifying bacterial contamination in airborne particulate matter and settled dust. nih.govnih.gov This is particularly relevant for indoor air quality assessments, as inhalation of airborne bacteria can be associated with respiratory issues. nih.gov Analytical methods have been developed for the determination of this compound in these samples, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govnih.gov
Recent advancements have focused on improving the sensitivity and efficiency of these analytical methods. nih.gov For example, one study highlighted the use of this compound methyl ester (MAME) as a specific marker for peptidoglycan, which demonstrated significantly greater sensitivity in detection compared to this compound itself when using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The levels of this compound in laboratory air have been found to be much lower than in more heavily occupied environments like schools. nih.gov
Analytical Method Performance for this compound Detection in Air Samples
| Method | Limit of Detection (LOD) | Recovery Rate | Reference |
|---|---|---|---|
| GC-MS/MS for this compound | 0.5 to 1.1 ng/filter | 82.1% to 103.2% | nih.gov |
| LC-MS/MS for this compound Methyl Ester (MAME) | 0.7 ng/filter | 99.4% | nih.gov |
Methodological Considerations and Potential Interferences in Biomarker Analysis
While this compound is a robust biomarker, its analysis is not without challenges. Methodological artifacts and the inherent stability of the molecule under various environmental conditions can influence the accuracy of biomass estimations.
Influence of Biodegradation Kinetics on this compound Stability
The stability of this compound is a critical factor in its reliability as a biomarker, as its degradation can lead to an underestimation of bacterial biomass. The degradation of this compound, like other organic molecules, is influenced by factors such as pH and temperature. While specific studies on the degradation kinetics of this compound itself are not extensively detailed in the provided context, research on analogous compounds like N-acetylneuraminic acid (Neu5Ac) provides insights into the potential behavior of amino sugars under various conditions.
For Neu5Ac, stability is highly dependent on pH, with greater stability observed at neutral pH and low temperatures. nih.govmdpi.com Significant degradation occurs under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions, especially at elevated temperatures (60-90 °C). nih.govmdpi.comresearchgate.net The degradation often follows first-order kinetics. nih.govmdpi.comnih.gov For instance, the half-life of clavulanic acid, another β-lactam compound, was found to be significantly affected by temperature, with degradation being faster at higher temperatures. mdpi.com These findings suggest that the chemical stability of this compound in environmental samples will be influenced by the specific pH and temperature of the environment, which should be considered when interpreting biomarker data. Furthermore, the presence of certain substances can interfere with the analysis. For example, the antibiotic streptomycin (B1217042) has been shown to create chemical species that co-elute with the derivative of this compound used in some gas chromatography methods, potentially leading to inaccurate quantification. nih.gov
Advanced Analytical Methodologies for Muramic Acid Detection and Quantification
Chromatographic Separation and Spectrometric Detection Techniques
Chromatography combined with mass spectrometry stands as the gold standard for the analysis of muramic acid, offering high selectivity, specificity, and sensitivity. researchgate.netnih.gov These methods are essential for accurately measuring total bacterial biomass in tissues and other complex samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS/MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) and its more advanced tandem mass spectrometry version (GC-MS/MS) are powerful tools for the detection and quantification of this compound. researchgate.netnih.gov These techniques are particularly valuable for analyzing this compound in complex biological samples such as mammalian tissues and septic synovial fluids. nih.govnih.gov The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode significantly enhances the specificity of detection at trace levels. researchgate.net For instance, GC-MS/MS has been successfully employed to detect this compound in the spinal fluids of patients with pneumococcal meningitis at concentrations below 12 ng/ml. researchgate.net
One of the key advantages of GC-MS/MS is its remarkable sensitivity and specificity in the analysis of derivatized this compound. researchgate.net This has allowed for the clear demonstration of differences in this compound content between terrestrial and extraterrestrial samples, such as lunar fines. researchgate.net Research has shown that this compound can be detected in septic synovial fluid at levels ranging from less than 250 to 1,700 ng/ml. nih.gov
Due to its low volatility, this compound requires chemical modification, or derivatization, prior to GC-MS analysis. colostate.eduresearchgate.net This process converts the analyte into a more volatile and thermally stable compound suitable for gas chromatography. researchgate.net
Common derivatization strategies for this compound include:
Alditol Acetates: This is a well-established method for trace analysis of this compound. nih.govnih.gov The process involves the reduction of the sugar to its corresponding alditol, followed by acetylation. While effective, the conditions for this derivatization are rigorous, often requiring an anhydrous environment. nih.gov
Methyl Ester O-Methyl Acetate (B1210297) (MMA) Derivatives: This method offers a quicker preparation time and is compatible with the preparation of methyl esters of 3-hydroxy fatty acids, which are markers for Gram-negative endotoxin. nih.gov This allows for the simultaneous determination of both bacterial markers in the same sample. nih.gov However, the analytical sensitivity of MMA derivatives may be slightly lower than that of alditol acetates. nih.gov
Silylation: This is a universal method for derivatizing acidic compounds, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu
The choice of derivatization reagent and method is critical for achieving optimal sensitivity and reproducibility. nih.govresearchgate.net For instance, an automated derivatization instrument has been developed for preparing alditol acetates, which is particularly useful for the trace analysis of this compound in samples like airborne dust. nih.gov
High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-High Performance Liquid Chromatography-Orbitrap High Resolution Mass Spectrometry (UHPLC-Orbitrap HRMS)
A study utilizing hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry demonstrated a rapid analytical run time of 11 minutes for quantifying peptidoglycan components, including this compound, with low variability and high sensitivity. mdpi.com
A significant advantage of LC-MS based methods is the ability to detect this compound in its native, underivatized form. acs.orgresearchgate.net This eliminates the often lengthy and complex derivatization steps required for GC-MS. researchgate.net Methods have been developed that use strong cation exchange (SCX) columns for separation, followed by electrospray ionization-tandem mass spectrometry (ESI-MS/MS) for detection. acs.orgnih.gov This direct analysis has been successfully applied to various samples, including environmental dust and bacterial hydrolysates. acs.orgnih.gov
In one method, after acid hydrolysis to release this compound from peptidoglycan, the sample is cleaned up using a combination of hydrophobic and strong cation-exchange extraction columns before analysis by microscale LC-ES/MS/MS. acs.orgresearchgate.net This approach has proven effective for trace-level quantitation in complex matrices. researchgate.net
Microcolumn liquid chromatography offers superior separation efficiency and higher sensitivity compared to standard analytical-scale LC. researchgate.net The lower flow rates are highly compatible with electrospray ionization, making it an ideal technique for analyzing trace amounts of compounds like this compound. researchgate.net
The use of microcolumn LC-ES/MS/MS for the analysis of underivatized this compound was a significant advancement, allowing for its detection in complex environmental samples like organic dust. acs.orgresearchgate.net The method typically involves sample hydrolysis, followed by a multi-step cleanup process to remove interfering substances before injection into the LC-MS/MS system. acs.orgresearchgate.net The use of a labeled internal standard, such as ¹³C-labeled this compound, is crucial for accurate quantification. acs.orgresearchgate.net Multiple reaction monitoring (MRM) is employed to enhance sensitivity and specificity by monitoring specific fragmentation pathways of this compound. nih.govcncb.ac.cn
Colorimetric and Enzymatic Assays for Specific this compound Moieties (e.g., D-Lactate)
While chromatographic methods offer the highest sensitivity and specificity, colorimetric and enzymatic assays provide simpler and often more rapid alternatives for the quantification of this compound, particularly by targeting one of its specific components, D-lactate. semanticscholar.orgnih.gov
Following acid hydrolysis of a sample to break down peptidoglycan, this compound can be purified, for instance by preparative thin-layer chromatography. nih.gov A subsequent alkaline hydrolysis releases D-lactate from the this compound. nih.gov This released D-lactate can then be quantified.
One colorimetric method involves reacting the sample with concentrated sulfuric acid in a boiling water bath, followed by the addition of copper sulfate (B86663) and p-hydroxydiphenyl, which results in a colored product that can be measured spectrophotometrically at 560 nm. ubc.ca
Enzymatic assays for D-lactate offer high specificity. megazyme.comnih.gov These assays typically utilize the enzyme D-lactate dehydrogenase (D-LDH), which catalyzes the oxidation of D-lactate to pyruvate (B1213749). megazyme.comnih.gov This reaction is coupled with the reduction of nicotinamide-adenine dinucleotide (NAD+) to NADH. megazyme.com The amount of NADH produced, which is stoichiometric to the amount of D-lactate, can be measured by the increase in absorbance at 340 nm. megazyme.comyoutube.com To drive the reaction to completion, the pyruvate formed is often "trapped" in a subsequent reaction. megazyme.com Commercially available kits provide a convenient and high-throughput platform for this type of assay. bioassaysys.com
Pre-analytical Sample Preparation Strategies for Complex Biological and Environmental Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The primary goals are to liberate this compound from the complex peptidoglycan polymer and to remove interfering compounds from the sample matrix.
This compound exists within the intricate, cross-linked structure of peptidoglycan. wikipedia.org To analyze it, this large macromolecule must first be broken down, a process achieved through acid hydrolysis. This chemical procedure cleaves the glycosidic and amide bonds within the peptidoglycan, releasing its constituent monosaccharides and amino acids, including this compound. oup.comfrontiersin.org
The choice of acid and hydrolysis conditions is crucial for maximizing the yield of this compound while minimizing its degradation. Hydrochloric acid (HCl) is commonly used for this purpose. nih.govnih.gov For instance, hydrolysis can be performed with 6N HCl at 100°C. nih.gov The duration of hydrolysis is tailored to the sample type, particularly the Gram staining characteristics of the bacteria present. Gram-negative bacteria, with their thinner peptidoglycan layer, may require shorter hydrolysis times, such as four hours. nih.gov In contrast, Gram-positive bacteria, which possess a much thicker peptidoglycan layer, may necessitate a more extended hydrolysis period of up to 16 hours to ensure complete depolymerization. wikipedia.orgnih.gov Another approach involves using sulfuric acid (H₂SO₄) to heat dust samples to release this compound from the cell wall polymers. researchgate.net Following hydrolysis, the acid is typically removed, for example, through vacuum centrifugal evaporation, before subsequent purification steps. nih.gov It is important to note that N-acetylthis compound is deacetylated to this compound during this strong acid hydrolysis process. nih.gov
Following hydrolysis, the resulting mixture, or hydrolysate, contains this compound along with a complex array of other compounds, such as neutral sugars, amino acids, and environmental contaminants like humic acids, which can interfere with analysis. researchgate.netlabmal.com Therefore, purification and fractionation are essential steps to isolate this compound.
Ion Exchange Chromatography (IEX) is a powerful technique for separating charged molecules. harvardapparatus.compurolite.com It operates on the principle of reversible adsorption of charged analytes to a solid support, or resin, that has oppositely charged functional groups. harvardapparatus.com In the context of this compound purification, cation exchange chromatography is particularly useful. researchgate.netresearchgate.net After hydrolysis, the sample pH can be adjusted, and the hydrolysate is passed through a cation exchange column. researchgate.net this compound and other amino compounds (which are positively charged at acidic pH) bind to the negatively charged resin, while neutral molecules like many monosaccharides and anionic species pass through and are discarded. researchgate.netresearchgate.net The bound this compound is then eluted from the column, often by using a strong acid like 2N HCl. researchgate.net
Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and concentration. sigmaaldrich.comthermofisher.com SPE cartridges contain a solid adsorbent (the stationary phase) that can selectively retain either the analyte or the interferences as the liquid sample (the mobile phase) passes through. thermofisher.com For this compound purification from environmental samples, a multi-step SPE approach can be effective. This may involve first passing the sample through a hydrophobic C18 column to remove nonpolar contaminants. researchgate.net This is often followed by cleanup on a strong cation exchange (SCX) extraction column, which binds this compound while allowing neutral and anionic components to be washed away. researchgate.net The purified this compound is subsequently eluted, typically with an acidic solution. researchgate.net This combination of purification steps significantly reduces the complexity of the sample matrix, which is crucial for sensitive downstream analysis. researchgate.net
Application of Isotope-Labeled Internal Standards for Absolute Quantification
For accurate and precise quantification, especially when using highly sensitive techniques like mass spectrometry, an internal standard is indispensable. An ideal internal standard behaves chemically and physically like the analyte, allowing it to correct for variations and losses during sample preparation and analysis. researchgate.netscispace.com
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. researchgate.netscispace.com For this compound analysis, ¹³C-labeled this compound is an effective internal standard. researchgate.netnih.gov This labeled compound has the same chemical properties as the naturally occurring (¹²C) this compound but is heavier due to the presence of the ¹³C isotope. nih.gov
A known amount of the isotope-labeled this compound is added to the sample at the earliest stage of preparation. researchgate.net It then undergoes all the same procedures as the endogenous this compound, including hydrolysis, purification, and derivatization. researchgate.net During mass spectrometry analysis, the instrument can distinguish between the analyte and the heavier internal standard based on their mass-to-charge ratio. nih.govnih.gov By comparing the signal intensity of the endogenous this compound to that of the known quantity of the added internal standard, analysts can accurately calculate the absolute concentration of this compound in the original sample. nih.govresearchgate.net This method effectively compensates for sample loss during the multi-step preparation process and corrects for matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source—thereby ensuring highly accurate and reliable quantification. researchgate.netnih.gov
Interactive Data Table: this compound Analytical Methodologies
| Parameter | Acid Hydrolysis | Ion Exchange Chromatography | Solid-Phase Extraction (SPE) | Internal Standard |
| Principle | Cleavage of glycosidic and amide bonds in peptidoglycan. oup.comfrontiersin.org | Separation based on net surface charge. harvardapparatus.compurolite.com | Partitioning between a solid and liquid phase. sigmaaldrich.com | Correction for sample loss and matrix effects. researchgate.net |
| Reagents/Phases | 6N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄). nih.govresearchgate.net | Cation exchange resin. researchgate.net | C18 (Reversed-Phase), Strong Cation Exchange (SCX). researchgate.net | ¹³C-labeled this compound. researchgate.net |
| Conditions | 100°C for 4-16 hours, depending on sample. nih.gov | Binding at controlled pH, elution with acid (e.g., 2N HCl). researchgate.net | Conditioning, loading, washing, and eluting with appropriate solvents. youtube.com | Added to sample before processing. researchgate.net |
| Purpose | Release of this compound from peptidoglycan polymer. nih.govnih.gov | Purification and fractionation of charged molecules. researchgate.netharvardapparatus.com | Sample cleanup and concentration. thermofisher.com | Absolute quantification. nih.govnih.gov |
Inhibition of N-Acetylthis compound Biosynthesis
The cytoplasmic steps of peptidoglycan synthesis, particularly the biosynthesis of UDP-N-acetylthis compound (UDP-MurNAc), are foundational for cell wall construction. nih.gov The enzymes involved in these early stages, such as MurA and MurB, are attractive targets for novel antibacterial drugs because they are essential for bacterial survival and have no mammalian counterparts. nih.gov
The enzymes MurA and MurB catalyze the initial committed steps in the synthesis of UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is responsible for the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. nih.govnih.govfrontiersin.org MurB then catalyzes the reduction of the enolpyruvyl group to a lactyl group, forming UDP-MurNAc. nih.govmdpi.com
Fosfomycin , a clinically used antibiotic, is a potent inhibitor of the MurA enzyme. nih.govmdpi.comdrugbank.comdrugbank.com It acts as a PEP analog and irreversibly inactivates MurA by covalently binding to a cysteine residue in the active site (Cys115 in Escherichia coli). nih.govnih.govfrontiersin.orgmdpi.comdrugbank.com This action blocks the first step of peptidoglycan synthesis, leading to bacterial cell lysis. drugbank.comresearchgate.net
While there are no clinically approved antibiotics that specifically target MurB, several inhibitors have been identified through research efforts. mdpi.com For instance, a series of 3,5-dioxopyrazolidines have been shown to inhibit both E. coli MurB and Staphylococcus aureus MurB. nih.gov Other identified MurB inhibitors include imidazolinone 29 and compounds that act as multi-inhibitors of both MurA and MurB. mdpi.com
| Inhibitor | Target Enzyme(s) | Mechanism of Action |
| Fosfomycin | MurA | Irreversible covalent binding to the active site, acting as a phosphoenolpyruvate analog. nih.govmdpi.comdrugbank.com |
| 3,5-Dioxopyrazolidines | MurB, MurA | Inhibition of enzymatic activity. nih.gov |
| Imidazolinone 29 | MurB | Targets the substrate site of the enzyme. mdpi.com |
Disruption of Peptidoglycan Assembly and Cross-linking
Following the synthesis of the UDP-MurNAc-pentapeptide precursor in the cytoplasm, subsequent steps involve its translocation across the cell membrane and incorporation into the existing peptidoglycan layer. These extracellular stages of cell wall assembly are also prime targets for antimicrobial intervention.
Beta-lactam antibiotics, a cornerstone of antibacterial therapy, exert their bactericidal effect by targeting penicillin-binding proteins (PBPs). wikipedia.orgnih.gov PBPs are bacterial enzymes, specifically transpeptidases and carboxypeptidases, that are responsible for the final steps of peptidoglycan synthesis, namely the cross-linking of adjacent peptide side chains. nih.govyoutube.com This cross-linking provides the necessary rigidity and strength to the cell wall. youtube.com
Beta-lactam antibiotics, such as penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.gov They bind to the active site of PBPs and acylate a serine residue, forming a stable, inactive covalent complex. nih.govoup.com This inactivation of PBPs prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately cell lysis due to high internal osmotic pressure. wikipedia.orgyoutube.com
Glycopeptide antibiotics, such as vancomycin and teicoplanin, represent another critical class of antimicrobials that interfere with the late stages of peptidoglycan synthesis. nih.govpharmacyfreak.com Unlike beta-lactams, which target the enzymes (PBPs), glycopeptides target the substrate. nih.gov
These large, rigid molecules bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursors. pharmacyfreak.commdpi.compharmacy180.com This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions. nih.govpharmacyfreak.com By sequestering the this compound-linked precursors, glycopeptides effectively block both the elongation of the glycan chains and their cross-linking, thereby preventing the proper formation of the cell wall. nih.govpharmacyfreak.commdpi.com The antibacterial spectrum of glycopeptides is limited to Gram-positive bacteria, as their large size prevents them from penetrating the outer membrane of Gram-negative organisms. pharmacyfreak.com
| Antibiotic Class | Primary Target | Mechanism of Action |
| Beta-lactams (e.g., Penicillins, Cephalosporins) | Penicillin-Binding Proteins (PBPs) | Inhibit the transpeptidation (cross-linking) of peptidoglycan by forming a covalent bond with the PBP active site. wikipedia.orgnih.govyoutube.com |
| Glycopeptides (e.g., Vancomycin, Teicoplanin) | D-Ala-D-Ala terminus of peptidoglycan precursors | Bind to the substrate and sterically hinder both transglycosylation and transpeptidation, preventing peptidoglycan polymerization and cross-linking. nih.govpharmacyfreak.commdpi.com |
Targeting Peptidoglycan Recycling Enzymes in Antimicrobial Development
In many Gram-negative bacteria, the peptidoglycan is not a static structure but undergoes continuous turnover, with up to 60% of the cell wall being degraded and recycled per generation. This recycling pathway allows the bacteria to salvage and reuse components of the peptidoglycan, such as this compound and its associated peptides. The enzymes involved in this process are now being explored as novel targets for antimicrobial agents.
The recycling pathway involves the breakdown of peptidoglycan in the periplasm, transport of the resulting muropeptides into the cytoplasm, and their subsequent processing to be re-incorporated into the de novo synthesis pathway. oup.comnih.gov Targeting these recycling enzymes could have several advantageous effects. For instance, interfering with this pathway can lead to deficiencies in cell wall biogenesis, rendering the bacteria more sensitive to other antibiotics, such as beta-lactams. nih.govasm.org Furthermore, in some bacteria, the peptidoglycan recycling pathway is linked to the induction of antibiotic resistance mechanisms, such as the expression of β-lactamases. oup.com Therefore, inhibiting this pathway could potentially re-sensitize resistant bacteria to existing antibiotics. One promising drug target in this pathway is the AmpG permease, which is responsible for transporting muropeptides across the cytoplasmic membrane. oup.com
Bacterial Resistance Mechanisms Impacting this compound-Targeting Antibiotics
The widespread use of antibiotics targeting this compound-related pathways has inevitably led to the evolution and dissemination of resistance mechanisms in bacteria. Understanding these mechanisms is crucial for the development of new strategies to overcome resistance.
For beta-lactam antibiotics , the primary mechanisms of resistance include:
Production of β-lactamases : These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. wikipedia.orgnih.govmdpi.com This is a major resistance mechanism, especially in Gram-negative bacteria. nih.gov
Alteration of the target (PBPs) : Mutations in the genes encoding PBPs can lead to proteins with reduced affinity for beta-lactam antibiotics. wikipedia.orgnih.gov This prevents the antibiotic from effectively binding to and inhibiting the PBP. A notable example is the PBP2a protein in methicillin-resistant Staphylococcus aureus (MRSA), which is encoded by the mecA gene. mdpi.com
Reduced permeability : Changes in the outer membrane of Gram-negative bacteria, such as modifications of porin channels, can restrict the entry of beta-lactam antibiotics into the cell. nih.govhardydiagnostics.com
Resistance to glycopeptide antibiotics primarily involves a modification of the drug's target:
Alteration of the D-Ala-D-Ala terminus : The most common mechanism, particularly in enterococci, is the replacement of the terminal D-Ala-D-Ala of the peptidoglycan precursor with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comresearchgate.net This substitution significantly reduces the binding affinity of glycopeptides to their target, rendering the antibiotic ineffective. mdpi.compharmacy180.com This reprogramming of cell wall biosynthesis is mediated by a set of genes, often located on mobile genetic elements. mdpi.comresearchgate.net
Resistance to fosfomycin can occur through several mechanisms:
Target modification : Mutations in the murA gene can alter the enzyme's active site, preventing fosfomycin from binding effectively. cuestionesdefisioterapia.com
Enzymatic inactivation : Bacteria can acquire genes, such as fosB, that encode enzymes capable of modifying and inactivating fosfomycin. cuestionesdefisioterapia.com
Reduced uptake : Since fosfomycin relies on specific transporter systems to enter the bacterial cell, mutations that inactivate these transporters can lead to resistance. drugbank.com
| Antibiotic Class | Common Resistance Mechanisms |
| Beta-lactams | Production of β-lactamases wikipedia.orgnih.govmdpi.com; Alteration of Penicillin-Binding Proteins (PBPs) wikipedia.orgnih.gov; Reduced permeability nih.govhardydiagnostics.com |
| Glycopeptides | Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser mdpi.compharmacy180.comresearchgate.net |
| Fosfomycin | Target modification (mutations in murA) cuestionesdefisioterapia.com; Enzymatic inactivation cuestionesdefisioterapia.com; Reduced uptake drugbank.com |
Advanced Research Methodologies and Synthetic Biology Approaches
Investigations of Substrate Specificity for Peptidoglycan Biosynthetic and Recycling Enzymes
The synthesized NAM derivatives and UDP-NAM analogs are instrumental in probing the substrate specificity of enzymes involved in PG synthesis and recycling. By testing how well these modified substrates are processed by enzymes such as Mur ligases, AmgK, and MurU, researchers can elucidate the structural requirements for enzyme activity researchgate.netnih.govnih.govresearcher.liferesearchgate.netoup.com. For instance, investigations have shown that enzymes in the PG recycling pathway, including AmgK and MurU, exhibit a degree of tolerance for modifications at the C2 and C3 positions of NAM, which is critical for the metabolic incorporation of bioorthogonal probes researchgate.netnih.govnih.govacs.orgresearcher.life. Understanding these specificities is vital for designing effective probes and identifying potential targets for new antibacterial agents.
Bioorthogonal Labeling and Imaging of Bacterial Cell Walls Using Muramic Acid Probes
Once NAM derivatives are metabolically incorporated into the bacterial PG, bioorthogonal labeling techniques are employed to visualize and study the cell wall structure and dynamics. These methods rely on highly specific chemical reactions between the incorporated bioorthogonal group (e.g., alkyne or azide) and a complementary reporter molecule, such as a fluorescent dye or affinity tag nih.govresearchgate.netnih.govnih.govuniversiteitleiden.nlspringernature.com.
Fluorescent Labeling: The most common approach utilizes click chemistry (e.g., CuAAC, SPAAC, or tetrazine ligation) to attach fluorophores to the NAM probes within the PG. This enables visualization of PG synthesis, turnover, and localization using fluorescence microscopy, including super-resolution techniques, offering detailed insights into cell wall dynamics during growth, division, and in response to external stimuli nih.govnih.govnih.govrsc.org.
Positron Emission Tomography (PET) Imaging: Advanced applications involve the development of NAM derivatives labeled with radioisotopes for PET imaging. By attaching fluorine-18 (B77423) to NAM derivatives, researchers have created radiotracers capable of targeting bacterial infections in vivo, providing a non-invasive method for infection detection and monitoring acs.orgnih.gov. These probes have demonstrated robust accumulation in pathogens like Staphylococcus aureus, indicating potential for clinical translation.
Host-Pathogen Interactions: These labeling strategies are also invaluable for studying bacterial interactions with host cells. By labeling the PG of invading pathogens, researchers can track bacterial fate within host cells, such as macrophages, and investigate the role of PG fragments in innate immune signaling nih.govnih.govdntb.gov.uaudel.eduresearchgate.net.
Table 1: Examples of Bioorthogonal NAM Probes and Labeling Chemistries
| Probe Type | Bioorthogonal Handle | Primary Labeling Chemistry | Key Applications |
| Alkyne-functionalized N-Acetylthis compound (NAM) | Alkyne | CuAAC, SPAAC | Metabolic labeling, visualization of PG synthesis and dynamics, cell wall remodeling studies |
| Azide-functionalized N-Acetylthis compound (NAM) | Azide | CuAAC, SPAAC | Metabolic labeling, visualization of PG synthesis, imaging within host cells, tracking cell wall dynamics |
| Tetrazine-functionalized N-Acetylthis compound (NAM) | Tetrazine | Tetrazine-TCO Ligation | Rapid live-cell labeling, efficient visualization of PG dynamics |
| Fluorine-18 labeled N-Acetylthis compound (NAM) derivatives | ¹⁸F | PET Imaging | In vivo infection imaging, tracking bacterial accumulation in pathogens, monitoring infection progression |
| Carboxylic acid masked NAM derivatives (e.g., methyl ester) | N/A (masked group) | Esterase cleavage (followed by bioorthogonal reaction) | Improved probe uptake and incorporation efficiency, reduced probe concentration requirements for labeling |
| Functionalized UDP-N-acetylthis compound (UDP-NAM) derivatives | Various (e.g., azide) | Enzymatic conversion + Bioorthogonal reaction | Probing PG biosynthesis pathways, studying enzyme substrate specificity, generating labeled UDP-NAM precursors |
Genetic Engineering and Functional Genomics Studies of this compound Metabolism
Genetic engineering is pivotal for enhancing the efficiency of NAM probe incorporation into bacterial PG. This often involves introducing heterologous genes encoding key enzymes in NAM metabolism or recycling pathways into well-characterized bacterial hosts, such as Escherichia coli researchgate.netudel.eduresearcher.lifefrontiersin.org. For instance, the expression of AmgK and MurU enzymes from organisms like Tannerella forsythia in E. coli can improve the uptake and utilization of modified NAM precursors researchgate.netudel.eduresearcher.lifefrontiersin.org. Furthermore, engineering bacterial strains to express specific esterases that can cleave ester protecting groups on NAM probes has been shown to significantly boost probe utilization and cellular incorporation researchgate.netacs.orgnih.gov.
Functional genomics approaches aid in identifying genes and pathways critical for NAM metabolism and PG synthesis or recycling. By analyzing gene expression patterns or conducting genetic screens using NAM analogs or PG-targeting compounds, researchers can uncover novel enzymes and regulatory mechanisms. Studies investigating NAM auxotrophy in bacteria, such as in Tannerella forsythia, have employed genetic analyses to identify essential transporters and enzymes like MurK (a NAM kinase) and MurQ (an etherase), thereby illuminating the importance of NAM salvage pathways frontiersin.orgnih.gov.
Compound Name List:
N-acetylthis compound (NAM)
Uridine diphosphate (B83284) N-acetylthis compound (UDP-NAM)
N-acetylglucosamine (GlcNAc)
N-acetylthis compound 6-phosphate (MurNAc 6-phosphate)
1,6-anhydro-N-acetylthis compound (AnhydroMurNAc)
N-acetylmuramate/N-acetylglucosamine kinase (AmgK)
N-acetylmuramate α-1-phosphate uridylyltransferase (MurU)
Mur ligases (MurC, MurD, MurE, MurF)
MurQ (N-acetylthis compound 6-phosphate hydrolase/etherase)
Tf_MurT (Tannerella forsythia MurNAc transporter)
Tf_MurQ (Tannerella forsythia MurQ)
Tf_MurK (Tannerella forsythia MurNAc kinase)
4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP)
(S)-[¹⁸F]FMA
(R)-[¹⁸F]FMA
CwlD (amidase)
PdaA (deacetylase)
UDP-GlcNAc
UDP-MurNAc-pentapeptide
Phosphoenolpyruvate (B93156) (PEP)
L-alanine
D-glutamic acid
meso-diaminopimelic acid (mDAP)
D-alanine
L-lysine
Future Directions in Muramic Acid Research
Elucidation of Emerging Roles in Diverse Microbial Ecologies
Future research will focus on deciphering the broader ecological significance of muramic acid beyond its function as a simple biomarker for bacterial biomass. While its utility in quantifying microbial presence in environments like estuaries and marine sediments is well-established, its role in mediating microbial interactions within complex communities remains largely unexplored. Investigations into how this compound and its degradation products influence nutrient cycling, interspecies communication, and the structuring of microbial consortia in environments ranging from the soil to the human gut will be critical. For instance, the oral pathogen Tannerella forsythia, which is auxotrophic for N-acetylthis compound (MurNAc), highlights a dependency that could shape the dynamics of oral biofilms associated with periodontitis. frontiersin.org Understanding these dependencies and interactions will provide a more comprehensive view of the metabolic interplay within microbial ecosystems.
Novel Insights into Bacterial Adaptive Evolution and Persistence
Research has shown that peptidoglycan recycling, a process involving the breakdown and reutilization of cell wall components including this compound, is crucial for the long-term survival of some Gram-positive bacteria, especially during the stationary phase. asm.orgasm.orgnih.gov For example, in Staphylococcus aureus and Bacillus subtilis, the ability to recycle MurNAc enhances survival under nutrient limitation. nih.gov Furthermore, some Gram-negative bacteria possess an "anabolic recycling pathway" that channels MurNAc directly back into peptidoglycan synthesis, bypassing the initial steps targeted by antibiotics like fosfomycin and thus conferring intrinsic resistance. nih.govresearchgate.net Elucidating the regulatory networks that govern these recycling and remodeling pathways will offer new insights into the evolution of antibiotic resistance and the mechanisms bacteria employ to persist in hostile environments. oup.com Modifications such as the N-deacetylation of this compound can render bacteria resistant to lysozyme (B549824), a key component of the innate immune system. nih.gov
Development of Next-Generation Antimicrobial Agents Targeting this compound Metabolism
The biosynthetic pathway of peptidoglycan, and specifically the enzymes involved in this compound metabolism, represents a prime target for the development of novel antimicrobial agents. nih.govgpnotebook.com The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes an early and essential step in the synthesis of this compound precursors, is a particularly attractive target. nih.govindexcopernicus.comresearchgate.net
While the antibiotic fosfomycin inhibits MurA, the rise of resistance necessitates the discovery of new inhibitors with different modes of action. nih.govbionity.commdpi.com Research efforts are focused on identifying and designing novel compounds that can effectively block MurA or other key enzymes in the pathway, such as MurB ligases. nih.govindexcopernicus.combionity.comoup.com Integrated computational and experimental approaches, including molecular docking-based virtual screening, are being employed to identify promising new inhibitor candidates. nih.govmdpi.com The development of bioorthogonally tagged N-acetylthis compound probes is also facilitating the study of peptidoglycan biosynthesis and the screening for new inhibitors. acs.orgnih.govnih.gov These next-generation antibiotics could offer new therapeutic options against multi-drug resistant pathogens.
Advanced Biomarker Applications for Environmental Monitoring and Diagnostic Platforms
The unique presence of this compound in bacteria makes it a highly specific biomarker for detecting and quantifying bacterial presence in a variety of samples. Future applications will focus on refining detection methods and expanding their use in both environmental and clinical settings. Gas chromatography-mass spectrometry (GC-MS) has proven effective in detecting this compound in mammalian tissues and septic synovial fluids, suggesting its potential as a diagnostic marker for bacterial infections and related inflammatory conditions like arthritis. unc.edunih.govnih.gov
Further advancements in analytical techniques will aim to increase sensitivity and throughput, allowing for the rapid detection of bacterial contamination in air, water, and food supplies. However, researchers must be mindful of potential methodological artifacts, such as interference from compounds like streptomycin (B1217042), which can coelute with this compound derivatives during analysis and affect the accuracy of quantification. nih.govresearchgate.net Continued refinement of this compound assays will be crucial for their reliable application in high-stakes diagnostic and monitoring platforms.
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding
A holistic understanding of this compound's role in bacterial physiology and its interaction with host systems requires the integration of multiple data streams. Systems biology, which combines experimental data with computational modeling, is becoming indispensable. Multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—are being increasingly applied to study the complex networks governing peptidoglycan metabolism. nih.govfrontiersin.org
By integrating metabolomic data with genomic information, researchers can connect the presence of specific metabolites to the biosynthetic gene clusters responsible for their production, accelerating the discovery of novel compounds and pathways. mdpi.comresearchgate.netnih.gov This integrated approach can provide a comprehensive picture of how bacteria regulate cell wall synthesis in response to environmental cues and stressors. nih.gov Applying these multi-omics strategies to this compound research will not only elucidate the intricate details of its metabolic pathways but also reveal new targets for intervention and provide a deeper understanding of host-pathogen interactions at a molecular level. asm.org
Q & A
Q. What are the most reliable analytical methods for detecting and quantifying muramic acid in complex biological samples?
this compound detection requires methods that distinguish it from structurally similar carbohydrates and minimize interference from environmental contaminants. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for its specificity and sensitivity, particularly in bacterial peptidoglycan analysis . Gas chromatography-MS (GC-MS) is also effective but requires derivatization, which may introduce variability . Electrospray ionization tandem MS (ESI-MS/MS) is advantageous for underivatized samples, as demonstrated in bacterial hydrolysates, and provides robust quantification even in low-concentration matrices like human spleen extracts . Key validation steps include spike-recovery experiments and comparison with standardized reference materials to ensure accuracy.
Q. How should researchers design experiments to study this compound's structural variations in bacterial peptidoglycan?
Experimental design must account for bacterial species-specific differences in peptidoglycan composition. Start by isolating peptidoglycan via enzymatic digestion (e.g., using mutanolysin) followed by purification steps such as Sephadex G25 gel filtration to remove low-molecular-weight contaminants . Structural analysis can employ:
- HPLC : To resolve this compound lactam and peptide-linked residues .
- Nuclear magnetic resonance (NMR) : For glycan chain configuration and cross-linking patterns.
- Mass spectrometry : To identify post-translational modifications (e.g., acetylation) .
Control experiments should include mutant strains (e.g., dacB mutants in Bacillus subtilis) to assess how peptidase activity influences cross-linking and lactam formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound concentrations across environmental and clinical studies?
Discrepancies often arise from methodological differences:
- Sample preparation : this compound in environmental dust requires extraction with 1% Tween in HBSS to solubilize particulate matter, whereas clinical biospecimens (e.g., spleen) need gel filtration to exclude interfering proteins .
- Normalization : Data should be normalized to total biomass (e.g., dust weight) or internal standards (e.g., deuterated this compound) to enable cross-study comparisons .
- Contamination checks : Environmental studies must account for exogenous sources (e.g., soil bacteria in agricultural dust), which can inflate concentrations . Statistical tools like multivariate regression can isolate confounding variables.
Q. What experimental models are optimal for investigating this compound's role in immune activation?
- In vitro assays : Use human macrophages or dendritic cells exposed to purified peptidoglycan fractions. Monitor cytokine production (e.g., TNF-α, IL-6) via ELISA. Ensure fractions are protein-free (Bradford assay) to exclude endotoxin confounding .
- Animal models : Germ-free mice colonized with defined bacterial communities can link this compound exposure to systemic immune markers.
- Dose-response studies : Establish thresholds for immune activation using this compound concentrations relevant to human exposure (e.g., ng/mg dust) .
Q. How can this compound be validated as a biomarker for bacterial contamination in sterile human tissues?
Validation requires:
- Reproducibility : Intra- and inter-laboratory consistency in detection (ICC > 0.9) via standardized protocols .
- Specificity : Confirm absence in negative controls (e.g., heat-treated samples) and correlation with 16S rRNA sequencing data .
- Clinical relevance : Link this compound levels in tissues (e.g., spleen) to histopathological evidence of inflammation .
Methodological Pitfalls and Solutions
Q. What are common errors in peptidoglycan extraction, and how can they be mitigated?
- Error : Incomplete enzymatic digestion leads to underestimation of this compound.
Solution: Optimize enzyme-to-substrate ratios and incubation times using pilot experiments. - Error : Protein contamination in purified fractions.
Solution: Use dual gel filtration (Sephadex G25 and Superdex 200) and validate with Lowry protein assays . - Error : Degradation during storage.
Solution: Lyophilize samples and store at −80°C with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
